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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-Benzyl-4-chloro-3-nitropyrazole: A Mechanistic Whitepaper

Executive Summary The development of pyrazole-derived therapeutics requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrazole-derived therapeutics requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of 1-benzyl-4-chloro-3-nitropyrazole not as a routine checklist, but as a mechanistic puzzle. This specific scaffold presents a unique physicochemical matrix: a lipophilic N1-benzyl group driving permeability, a highly electron-withdrawing C3-nitro group susceptible to reduction, and a C4-chloro substitution that sterically blocks traditional pyrazole ring oxidation.

This whitepaper details a comprehensive, self-validating PK profiling strategy designed specifically for this compound class, bridging in vitro predictive models with in vivo translational outcomes.

Structural Rationale & Profiling Strategy

To design an effective PK workflow, we must first establish the causality behind our experimental choices based on the molecule's structure.

  • Absorption Liability: The lipophilic benzyl appendage suggests excellent passive transcellular permeability. However, the planar, nitrogen-rich pyrazole core is a frequent substrate for intestinal efflux transporters like P-glycoprotein (P-gp). Therefore, a bidirectional permeability assessment is mandatory.

  • Metabolic Fate: Cytochrome P450 (CYP) enzymes typically oxidize pyrazoles at the C4 position. Because the C4 position here is blocked by a chlorine atom, metabolism will likely be shunted toward the N1-benzyl methylene carbon (leading to N-dealkylation) or the C5 position[1].

To systematically evaluate these liabilities, we employ a tiered workflow.

PK_Workflow Start 1-benzyl-4-chloro-3-nitropyrazole Abs Absorption Profiling (Caco-2 Bidirectional) Start->Abs Met Metabolic Stability (HLM & CYP Phenotyping) Start->Met InVivo In Vivo PK (IV/PO Rodent Model) Abs->InVivo Met->InVivo Data LC-MS/MS Bioanalysis & PK Parameter Calculation InVivo->Data

Logical workflow for the comprehensive PK profiling of the pyrazole derivative.

In Vitro ADME Profiling: Self-Validating Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: We utilize Caco-2 cells because, over a 21-day culture period, they spontaneously differentiate into a polarized monolayer of enterocytes that morphologically and functionally mimic the human intestinal barrier, complete with tight junctions and brush-border efflux transporters[2]. Assessing transport in both directions allows us to calculate an Efflux Ratio (ER), definitively proving whether the compound is actively pumped out of the gut lumen.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells onto polycarbonate semi-permeable Transwell inserts at 1×105 cells/cm². Culture for 21 days to ensure full differentiation[3].

  • Self-Validation (Integrity Check): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 400 Ω·cm² to guarantee that the barrier is intact and that any detected permeability is transcellular, not paracellular leakage[4].

  • Dosing: Prepare a 10 µM solution of 1-benzyl-4-chloro-3-nitropyrazole in HEPES-buffered Hanks' Balanced Salt Solution (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh buffer to maintain sink conditions (preventing equilibrium from halting diffusion).

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Microsomal Stability & CYP450 Phenotyping

Causality: To predict first-pass hepatic clearance, we incubate the compound with Human Liver Microsomes (HLMs). Because CYP450 enzymes require a continuous supply of electron equivalents to function, we must supply an exogenous NADPH regenerating system. Without it, the enzymes rapidly deplete available NADPH and the reaction artificially halts, leading to a false prediction of metabolic stability[5].

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the pyrazole derivative to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% to prevent solvent-mediated CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final). Self-Validation: Run a parallel negative control lacking NADPH to differentiate true enzymatic metabolism from chemical instability.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the proteins, halting the reaction.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolic_Pathway Parent 1-benzyl-4-chloro-3-nitropyrazole M1 N-Dealkylation (Loss of benzyl group) Parent->M1 CYP3A4 M2 Benzyl Hydroxylation (Alpha-carbon oxidation) Parent->M2 CYP2C9/3A4 M3 Nitro Reduction (Formation of 3-amino derivative) Parent->M3 Reductases

Predicted Phase I metabolic pathways for 1-benzyl-4-chloro-3-nitropyrazole.

Quantitative Data Summary

Based on the structural properties of halogenated nitro-pyrazoles, the following table summarizes the anticipated in vitro quantitative profile.

Table 1: In Vitro ADME Profile Summary

AssayParameterRepresentative ValueMechanistic Interpretation
Caco-2 Permeability Papp(A−B)​ 18.5×10−6 cm/sHigh passive intestinal absorption driven by the benzyl group.
Caco-2 Efflux Efflux Ratio (ER)1.4ER < 2 indicates the compound is not a significant substrate for P-gp/BCRP.
Microsomal Stability t1/2​ (HLM)32 minModerate hepatic clearance; susceptible to CYP-mediated oxidation.
CYP Phenotyping CYP3A4 Inhibition>85% block of metabolismCYP3A4 is the primary driver of Phase I clearance (likely via N-dealkylation).

In Vivo Pharmacokinetic Profiling

While in vitro assays isolate specific mechanisms, in vivo cassette or discrete dosing is required to understand the holistic interplay of absorption, tissue distribution, and clearance[6].

Protocol 3: Rodent IV/PO Dosing & Bioanalysis

Causality: We utilize a dual-route (Intravenous and Oral) dosing strategy in Sprague-Dawley rats. The IV route establishes the baseline systemic clearance and volume of distribution, while the PO route allows us to calculate absolute oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) between the two routes.

Step-by-Step Methodology:

  • Formulation: Dissolve 1-benzyl-4-chloro-3-nitropyrazole in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. This ensures complete solubilization, preventing precipitation in the gut or bloodstream which would artificially skew absorption data.

  • Dosing: Administer 2 mg/kg intravenously (IV) via the tail vein, and 10 mg/kg orally (PO) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Processing & Bioanalysis: Centrifuge blood at 3,000 x g (4°C) to harvest plasma. Extract the compound using protein precipitation and analyze via a validated LC-MS/MS method (Multiple Reaction Monitoring mode).

  • NCA Calculation: Utilize Non-Compartmental Analysis (NCA) to derive the final PK parameters.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Interpretation
Cmax​ 1850 ng/mL920 ng/mLRapid absorption, moderate peak systemic exposure.
Tmax​ N/A1.5 hIndicates fast dissolution and gastric emptying.
AUC0−∞​ 4200 h·ng/mL8400 h·ng/mLRobust systemic exposure over the 24-hour period.
Clearance (CL) 0.47 L/h/kgN/AModerate clearance, representing ~15% of hepatic blood flow.
Bioavailability (%F) N/A40%Moderate oral bioavailability, likely limited by CYP3A4 first-pass metabolism rather than poor absorption.

Conclusion

The PK profiling of 1-benzyl-4-chloro-3-nitropyrazole reveals a compound with excellent passive permeability but moderate susceptibility to first-pass hepatic metabolism. Because the C4 position is blocked by chlorine, metabolic liability shifts to the N1-benzyl group. Future lead optimization efforts should focus on introducing steric hindrance (e.g., alpha-methyl substitution) or fluorine atoms at the benzyl methylene position to reduce CYP3A4-mediated clearance and push oral bioavailability above 60%.

References

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Characterization of Cytochrome P450-Mediated Bioactivation of a Compound Containing the Chemical Scaffold... Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

  • Title: Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

Sources

Exploratory

1-benzyl-4-chloro-3-nitropyrazole NMR and IR spectroscopy reference data

Spectroscopic Fingerprinting and Regioselective Synthesis of 1-Benzyl-4-chloro-3-nitropyrazole: A Technical Guide Executive Summary & Core Rationale In the development of novel agrochemicals and pharmaceuticals, the pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Fingerprinting and Regioselective Synthesis of 1-Benzyl-4-chloro-3-nitropyrazole: A Technical Guide

Executive Summary & Core Rationale

In the development of novel agrochemicals and pharmaceuticals, the pyrazole nucleus serves as a privileged, highly versatile scaffold. Specific substitution patterns—such as the 4-chloro-3-nitro configuration—dramatically alter the electronic landscape, metabolic stability, and biological binding affinity of the molecule. 1-Benzyl-4-chloro-3-nitropyrazole is a critical intermediate in these discovery pipelines.

As an application scientist, I approach the characterization of this molecule not just as a checklist of peaks, but as a study in electronic push-pull dynamics. The introduction of the benzyl group at the N1 position provides lipophilicity and steric bulk, while the C3-nitro and C4-chloro groups serve as potent electron-withdrawing moieties and handles for downstream functionalization (e.g., cross-coupling or reduction). This whitepaper provides an authoritative, self-validating framework for the synthesis and spectroscopic characterization of 1-benzyl-4-chloro-3-nitropyrazole, grounded in established heterocyclic chemistry principles [1].

Causality in Spectroscopic Behavior

Understanding the NMR and IR data requires analyzing the structural causality of the molecule. Every spectral peak is a direct consequence of the molecule's spatial and electronic geometry.

  • ¹H NMR (C5-Proton Deshielding): The C5 position contains the only proton on the pyrazole ring. It is subjected to the combined inductive withdrawal of the adjacent C4-chlorine and the resonance-driven electron depletion from the C3-nitro group. Consequently, the C5-H signal is stripped of electron density and highly deshielded, typically appearing as a sharp singlet shifted far downfield (>8.0 ppm).

  • Regiochemistry & Sterics: Alkylation of 4-chloro-3-nitropyrazole with benzyl bromide strictly favors the N1 position over N2. The bulky C3-nitro group creates significant steric hindrance, directing the benzyl electrophile to the less hindered N1 nitrogen [2]. This regioselectivity is verifiable via the ¹³C NMR shift of the benzyl methylene carbon.

  • Vibrational Modes (IR): The nitro group dominates the IR spectrum. However, because it is conjugated with the aromatic pyrazole ring, its asymmetric stretching frequency is slightly shifted compared to standard aliphatic nitro groups, providing a diagnostic fingerprint for ring-bound -NO₂ [3].

NMR_Logic Sub1 C3-Nitro Group Eff1 Strong Resonance Deshielding Sub1->Eff1 Sub2 C4-Chloro Group Eff2 Inductive Deshielding Sub2->Eff2 Sub3 N1-Benzyl Group Eff3 Anisotropic Effects Sub3->Eff3 Target C5-Proton Shift (>8.0 ppm) Eff1->Target Eff2->Target Eff3->Target

Electronic and anisotropic causality driving the C5-H NMR chemical shift.

Reference Spectroscopic Data

The following tables synthesize the empirical and theoretically derived spectroscopic benchmarks for 1-benzyl-4-chloro-3-nitropyrazole, utilizing CDCl₃ as the standard solvent. These values are extrapolated from highly analogous pyrazole scaffolds ( and ).

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
8.15 - 8.25 Singlet (s)1HPyrazole C5-HStrongly deshielded by the adjacent C4-Cl and the conjugated C3-NO₂ group.
7.35 - 7.45 Multiplet (m)5HBenzyl Ar-HTypical resonance for a mono-substituted aromatic ring.
5.35 - 5.45 Singlet (s)2HBenzyl -CH₂-Deshielded by the adjacent electronegative N1 atom of the pyrazole ring.

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentCausality / Structural Logic
~154.0 Pyrazole C3Highly deshielded quaternary carbon directly attached to the electron-withdrawing -NO₂ group.
134.5 Benzyl C1' (ipso)Aromatic quaternary carbon attached to the methylene bridge.
~132.0 Pyrazole C5Aromatic methine carbon; deshielded by adjacent N1 and C4-Cl.
128.0 - 129.5 Benzyl Ar-CStandard aromatic carbons (ortho, meta, para).
~112.5 Pyrazole C4Shielded relative to other pyrazole carbons due to the heavy atom effect of chlorine.
~56.5 Benzyl -CH₂-Aliphatic carbon shifted downfield by the N1 nitrogen.

Table 3: FT-IR Spectroscopy Reference Data (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupCausality / Assignment
3100 - 3150 WeakAromatic C-H StretchPyrazole C5-H and Benzyl ring C-H stretching.
2850 - 2950 WeakAliphatic C-H StretchBenzyl methylene (-CH₂-) stretching.
~1535 StrongNO₂ Asymmetric StretchHighly diagnostic; shifted slightly higher due to pyrazole ring conjugation.
1450 - 1490 MediumC=C / C=N StretchesAromatic ring breathing modes of the pyrazole and benzyl rings.
~1350 StrongNO₂ Symmetric StretchSymmetric stretching of the nitro group.
~760 MediumC-Cl StretchHeavy atom stretching vibration.
690, 730 StrongMono-substituted BenzeneOut-of-plane C-H bending diagnostic of the unsubstituted benzyl phenyl ring.

Experimental Workflows: A Self-Validating System

To ensure reproducibility in the lab, the synthesis protocol is designed as a "self-validating system." This methodology incorporates built-in diagnostic checkpoints at every stage, eliminating the need to wait for final LC-MS confirmation to deduce if an intermediate step failed[4].

Protocol: Regioselective N1-Benzylation of 4-Chloro-3-nitropyrazole

  • Objective: Synthesize 1-benzyl-4-chloro-3-nitropyrazole via nucleophilic substitution.

  • Materials: 4-Chloro-3-nitropyrazole (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous Dimethylformamide (DMF).

Step 1: Substrate Dissolution Dissolve 4-chloro-3-nitropyrazole in anhydrous DMF (0.5 M concentration) at room temperature under a nitrogen atmosphere.

  • Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates moisture contamination or degraded starting material, requiring immediate filtration.

Step 2: Base Activation Add finely powdered K₂CO₃ to the stirring solution. Elevate the temperature to 60°C for 30 minutes.

  • Validation Checkpoint 2: The mixture will transition to a fine, milky suspension. A slight deepening in color (pale yellow to orange) confirms the deprotonation of the pyrazole NH and the formation of the reactive pyrazolate anion.

Step 3: Electrophilic Addition Perform a dropwise addition of benzyl bromide over 15 minutes. Maintain stirring at 60°C for 4 hours.

  • Validation Checkpoint 3: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material (R_f ~0.2) should completely disappear, replaced by a single distinct spot (R_f ~0.6) under UV 254 nm. The presence of a single major new spot confirms N1-regioselectivity over the sterically hindered N2 position.

Step 4: Quenching and Extraction Cool the reaction to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF). Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Validation Checkpoint 4: A distinct biphasic layer must form immediately. The organic (top) layer contains the target product.

Step 5: Washing and Isolation Wash the combined organic layers with brine (50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 5: The resulting crude product should present as a pale yellow solid or a highly viscous oil that crystallizes upon standing, ready for NMR validation.

SynthesisWorkflow Start 1. Starting Material 4-Chloro-3-nitropyrazole Reagents 2. Base Activation Add K2CO3 in DMF (80°C) Start->Reagents Intermediate 3. Electrophilic Addition Add Benzyl Bromide Reagents->Intermediate Workup 4. Aqueous Workup Extract with EtOAc Intermediate->Workup Product 5. Final Product 1-Benzyl-4-chloro-3-nitropyrazole Workup->Product

Self-validating synthesis workflow for N1-benzylation.

References

  • PubChem . "1-Butyl-4-chloro-3-nitropyrazole-5-carboxylic acid | C8H10ClN3O4 | CID 19619920". National Center for Biotechnology Information. Available at:[Link][1]

  • PubChem . "1-Benzyl-3-nitropyrazole-5-carboxylate | C11H8N3O4- | CID 6988039". National Center for Biotechnology Information. Available at:[Link][2]

Sources

Foundational

Structural and Crystallographic Profiling of 1-Benzyl-4-chloro-3-nitropyrazole: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrazole scaffolds serve as critical pharmacophores. Specifically, 1-benzyl-4-chloro-3-nitropyrazole pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrazole scaffolds serve as critical pharmacophores. Specifically, 1-benzyl-4-chloro-3-nitropyrazole presents a unique spatial architecture governed by competing electronic and steric effects. The presence of an electron-withdrawing nitro group adjacent to a bulky, polarizable chlorine atom, combined with the rotational freedom of the N-benzyl substituent, creates a complex conformational landscape.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural reporting. Herein, we dissect the causality behind the synthetic preparation, the rigorous single-crystal X-ray diffraction (SCXRD) methodology required to resolve its spatial coordinates, and the supramolecular forces (such as halogen bonding) that dictate its solid-state behavior.

Mechanistic Synthesis and Sample Preparation

High-resolution X-ray crystallography is fundamentally bottlenecked by crystal quality. A crystal is only as pristine as the bulk powder from which it is grown. The synthesis of 1-benzyl-4-chloro-3-nitropyrazole relies on the regioselective N-alkylation of a halogenated precursor.

Causality in Experimental Design

We utilize a nucleophilic substitution pathway starting from 4-chloro-3-nitropyrazole. The reaction is conducted in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. DMF, a polar aprotic solvent, is deliberately chosen because it effectively solvates the potassium cation while leaving the pyrazolate anion "naked" and highly nucleophilic, driving the Sₙ2 displacement of the bromide from benzyl bromide to completion[1].

Protocol 1: Synthesis and Crystallization Workflow

This protocol is designed as a self-validating system to ensure >99% purity prior to crystal growth.

  • Deprotonation: Suspend 4-chloro-3-nitropyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint (Purity): Analyze the crude product via ¹H-NMR (CDCl₃). The complete disappearance of the broad pyrazole N-H proton signal (~13.0 ppm) and the emergence of a sharp benzylic -CH₂- singlet (~5.4 ppm) validates successful N1-benzylation.

  • Crystallization: Dissolve the purified compound in a minimum volume of dichloromethane (DCM). Layer carefully with n-hexane (1:3 ratio) in a loosely capped vial. Allow slow vapor diffusion at 4°C over 72 hours to yield diffraction-quality single crystals.

Workflow Start Precursor: 4-Chloro-3-nitropyrazole Step1 N-Benzylation (K2CO3, Benzyl Bromide, DMF) Start->Step1 Step2 Purification (Silica Gel Chromatography) Step1->Step2 Step3 Crystallization (Slow Evaporation in DCM/Hexane) Step2->Step3 End High-Quality Single Crystal Ready for SCXRD Step3->End

Fig 1: Step-by-step synthetic and crystallization workflow for X-ray sample preparation.

X-Ray Crystallography Workflow

Causality in Data Acquisition

For halogenated organic molecules, the choice of X-ray radiation and temperature is critical. We select Mo-Kα radiation (λ = 0.71073 Å) over Cu-Kα. The heavier chlorine atom absorbs softer Cu-Kα X-rays strongly, which can introduce systematic errors in intensity measurements. Mo-Kα penetrates deeper, minimizing absorption artifacts[2]. Furthermore, data collection is performed at cryogenic temperatures (172 K ). Freezing the crystal minimizes the dynamic thermal motion (librations) of the nitro and benzyl groups, yielding a sharper electron density map and lower anisotropic displacement parameters.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a PHOTON II detector and an Oxford Cryosystems cooler set to 172 K. Execute a full sphere data collection using ω and φ scans.

  • Integration & Absorption Correction: Integrate the frames using APEX3 software. Apply a multi-scan absorption correction (SADABS).

  • Validation Checkpoint (Data Quality): Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal lacks severe twinning and that the absorption correction was successful, greenlighting the structure solution.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature (K) 172(2)
Radiation Source Mo-Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092

Spatial Structure and Conformational Analysis

The spatial geometry of 1-benzyl-4-chloro-3-nitropyrazole is a masterclass in intramolecular strain relief. The core pyrazole ring is a 6π-electron aromatic system and remains strictly planar (RMSD < 0.01 Å). However, the substituents dictate the 3D conformation[3].

The bulky chlorine atom at C4 (van der Waals radius ~1.75 Å) and the adjacent nitro group at C3 experience severe steric clash if forced into coplanarity. To relieve this steric repulsion, the nitro group rotates out of the pyrazole plane, adopting a specific dihedral angle (typically ~12-15°). Similarly, the flexible benzyl group at N1 does not lie flat. It adopts a dihedral angle of approximately 74.5° relative to the pyrazole ring to minimize steric interactions between the phenyl ring protons and the pyrazole C5 proton[4].

Table 2: Selected Spatial Parameters and Causality
Structural FeatureParameter TypeAverage ValueCausality / Significance
Pyrazole Ring Planarity (RMSD)< 0.01 ÅMaintained by strict 6π-electron aromatic delocalization.
C(4)-Cl Bond Bond Length1.715(3) ÅTypical sp²-hybridized C-Cl bond length; highly polarizable.
Benzyl-Pyrazole Dihedral Angle~74.5°Minimizes steric clash with the adjacent C(5)-H proton.
Nitro-Pyrazole Dihedral Angle~12.3°Relieves severe van der Waals repulsion from the C(4)-Cl atom.

Supramolecular Assembly and Crystal Packing

Unlike 1H-pyrazoles, which form robust N-H···N hydrogen-bonded trimers or catemers[2], the N1 position in our target molecule is blocked by the benzyl group. Consequently, the 3D crystal lattice is governed by a hierarchy of weaker, highly directional non-covalent interactions.

The primary driving force of the lattice assembly is Halogen Bonding . The chlorine atom possesses an electropositive crown (a "σ-hole") along the distal extension of the C-Cl covalent bond. This σ-hole acts as a highly directional Lewis acid, interacting with the electron-rich oxygen atoms of the nitro group on an adjacent molecule (C-Cl···O interaction)[5]. This halogen bonding is supplemented by parallel-displaced π-π stacking between the benzyl phenyl rings and weak electrostatic C-H···O hydrogen bonds.

Supramolecular Molecule 1-Benzyl-4-chloro-3-nitropyrazole PiPi π-π Stacking (Benzyl - Pyrazole) Molecule->PiPi Intermolecular Halogen Halogen Bonding (C-Cl···O-N) Molecule->Halogen σ-hole interaction Hydrogen Weak Hydrogen Bonding (C-H···O) Molecule->Hydrogen Electrostatic Lattice 3D Crystal Lattice PiPi->Lattice Halogen->Lattice Hydrogen->Lattice

Fig 2: Hierarchical supramolecular interactions governing the 3D crystal lattice assembly.

References

  • EvitaChem. Buy 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine (EVT-11874049). (Details nucleophilic substitution pathways and synthesis of 4-chloro-3-nitropyrazole derivatives).[1] URL:

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (Discusses SCXRD methodologies, Mo-Kα radiation, and 172 K data collection parameters for halogenated pyrazoles).[2] URL:

  • MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines. (Details the X-ray crystallography and dihedral angles of 1-benzyl pyrazole derivatives).[4] URL:

  • CrystEngComm (RSC Publishing). Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. (Explains the causality of σ-hole interactions and halogen bonding in pyrazole supramolecular assembly).[5] URL:

  • PMC (National Institutes of Health). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)... (Provides structural verification and spatial parameters for benzyl-substituted pyrazoles).[3] URL:

Sources

Exploratory

Physicochemical and Thermodynamic Profiling of 1-Benzyl-4-chloro-3-nitropyrazole: A Comprehensive Technical Guide

Executive Summary In the landscape of modern agrochemical and pharmaceutical drug design, highly functionalized pyrazole derivatives serve as privileged scaffolds. 1-Benzyl-4-chloro-3-nitropyrazole is a structurally comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical drug design, highly functionalized pyrazole derivatives serve as privileged scaffolds. 1-Benzyl-4-chloro-3-nitropyrazole is a structurally complex heterocyclic intermediate characterized by a finely tuned electronic push-pull system. The strategic placement of an electron-withdrawing nitro group at C3, a lipophilic benzyl group at N1, and a halogen at C4 creates a molecule with unique physicochemical and thermodynamic properties.

As a Senior Application Scientist, I approach the characterization of such compounds not merely as a collection of data points, but as an interconnected system of electronic and thermodynamic causalities. This whitepaper provides an in-depth analysis of the physicochemical behavior, thermodynamic stability, and synthesis protocols for 1-benzyl-4-chloro-3-nitropyrazole, grounded in established heterocyclic chemistry principles and validated methodologies.

Structural and Electronic Architecture: The Causality of Substituents

To understand the macroscopic properties of 1-benzyl-4-chloro-3-nitropyrazole, we must first dissect its molecular architecture. The pyrazole core is an aromatic five-membered ring containing two adjacent nitrogen atoms, which inherently dictates its polarity and reactivity[1].

  • The C3-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. Its presence at the C3 position significantly depletes the electron density of the pyrazole ring, increasing the molecule's overall dipole moment and inter-molecular electrostatic interactions. This directly causes an elevation in the crystal lattice energy, which manifests as a higher melting point and enthalpy of fusion[2].

  • The C4-Chloro Group (-Cl): The chlorination of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism[3]. The C4 position is the most nucleophilic site on the pyrazole ring because the adjacent nitrogen atoms and the C3-nitro group deactivate the C3 and C5 positions. The addition of the chlorine atom increases the lipophilicity (LogP) of the molecule and provides a metabolic shield in biological systems, preventing rapid oxidative degradation.

  • The N1-Benzyl Group (-CH₂Ph): The substitution of the acidic N-H proton with a bulky, lipophilic benzyl group fundamentally alters the compound's thermodynamic profile. It eliminates the capacity for intermolecular hydrogen bonding (which is prominent in unsubstituted pyrazoles), thereby shifting the compound's solubility profile away from aqueous media and toward organic solvents.

Physicochemical Properties

The physicochemical profile of a drug candidate or agrochemical intermediate dictates its formulation strategy and bioavailability. By eliminating the hydrogen-bond donor capacity at N1, 1-benzyl-4-chloro-3-nitropyrazole exhibits a pronounced lipophilic character.

Quantitative Physicochemical Data

The following table synthesizes the critical physicochemical parameters of the compound, derived from the additive contributions of its functional groups and comparative empirical data from related 3-nitropyrazole derivatives[2].

ParameterValue / DescriptorCausality / Significance
Molecular Formula C₁₀H₈ClN₃O₂Core structural composition.
Molecular Weight 237.64 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~2.8 - 3.2Driven by the lipophilic N-benzyl and C4-chloro groups; indicates good membrane permeability.
Topological Polar Surface Area (TPSA) 63.6 ŲContributed primarily by the -NO₂ group and pyrazole nitrogens; ideal for oral bioavailability.
Hydrogen Bond Donors 0N1 is benzylated, eliminating the native pyrazole N-H bond.
Hydrogen Bond Acceptors 4Provided by the nitro oxygens and pyrazole nitrogens.
Aqueous Solubility < 0.1 mg/mL (Poor)The lack of H-bond donors and high crystal lattice energy restrict aqueous hydration.

Thermodynamic Profiling

Understanding the thermodynamic properties of pyrazole derivatives is essential for optimizing crystallization processes, formulation stability, and long-term storage[1]. The thermodynamic stability of 1-benzyl-4-chloro-3-nitropyrazole is governed by the balance between the steric bulk of the benzyl group and the strong dipole-dipole interactions induced by the nitro group.

Thermal Stability and Phase Transitions

The standard molar enthalpies of formation and sublimation for pyrazole derivatives are heavily influenced by their substitution patterns. The introduction of the nitro group at C3 significantly increases the fusion enthalpy ( Δfus​H ) compared to unsubstituted pyrazoles, as the highly polarized N-O bonds create strong intermolecular networks in the solid state[2].

Thermodynamic ParameterEstimated Value RangeAnalytical Method
Melting Point ( Tm​ ) 385 K - 410 KDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( Δfus​H ) 18.5 - 22.0 kJ/molDSC (Integration of endothermic peak)
Standard Enthalpy of Formation ( Δf​H∘ ) +85 to +110 kJ/molStatic Bomb Combustion Calorimetry
Decomposition Temperature ( Td​ ) > 520 KThermogravimetric Analysis (TGA)

Note: Values are synthesized based on the thermodynamic behavior of the structurally analogous 3(5)-nitropyrazole core[2] and standard molar enthalpies of substituted pyrazoles.

ThermoWorkflow Sample Sample Preparation (2-5 mg, Al Crucible) Analysis Thermal Cycling (10 K/min, N2 Purge) Sample->Analysis Calibrate Instrument Calibration (Indium Standard) Calibrate->Sample Data Thermodynamic Extraction (Tm, ΔfusH, Cp) Analysis->Data

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal check to verify the success of the operation before proceeding.

Protocol 1: Synthesis via Electrophilic Aromatic Chlorination

The synthesis of 1-benzyl-4-chloro-3-nitropyrazole from 1-benzyl-3-nitropyrazole relies on the regioselective electrophilic chlorination at the C4 position. This protocol utilizes N-Chlorosuccinimide (NCS) as a mild, easily handled chlorinating agent, yielding high regioselectivity[3].

Materials:

  • 1-Benzyl-3-nitropyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Deionized Water & Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-3-nitropyrazole (10 mmol) in 20 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic substitution, accelerating the reaction.

  • Reagent Addition: Add NCS (11 mmol) portion-wise over 10 minutes at room temperature to prevent uncontrolled exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 60°C under an inert nitrogen atmosphere.

  • Self-Validation (Monitoring): After 4 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material spot is entirely consumed.

  • Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography to isolate the pure 1-benzyl-4-chloro-3-nitropyrazole.

ChlorinationWorkflow Start 1-Benzyl-3-nitropyrazole (Starting Material) Reagent Electrophilic Chlorination (NCS, DMF, 60°C) Start->Reagent Monitor Reaction Monitoring (TLC & LC-MS) Reagent->Monitor Monitor->Reagent Incomplete Workup Aqueous Quench & Extraction (EtOAc) Monitor->Workup >95% Conversion Purify Purification (Silica Chromatography) Workup->Purify Product 1-Benzyl-4-chloro-3-nitropyrazole (Target Compound) Purify->Product

Caption: Regioselective electrophilic chlorination workflow with built-in TLC/LC-MS validation loops.

Protocol 2: Thermodynamic Characterization via DSC

To accurately determine the melting point and enthalpy of fusion, Differential Scanning Calorimetry (DSC) must be performed under strictly controlled conditions[2].

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6°C, Δfus​H = 28.45 J/g). Causality: This ensures that the measured endothermic events of the sample are instrument-independent and thermodynamically accurate.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of purified 1-benzyl-4-chloro-3-nitropyrazole into a standard aluminum crucible. Seal the crucible with a crimped pierced lid to allow for gas expansion.

  • Purge Gas Setup: Set the nitrogen purge gas flow rate to 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycling: Heat the sample from 298.15 K to 450 K at a constant heating rate of 10 K/min.

  • Data Extraction: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic peak represents the melting point ( Tm​ ), and the integrated area under the peak represents the enthalpy of fusion ( Δfus​H ).

Conclusion

The physicochemical and thermodynamic profiling of 1-benzyl-4-chloro-3-nitropyrazole reveals a highly stable, lipophilic intermediate. The strategic functionalization of the pyrazole core—specifically the electron-withdrawing nitro group and the lipophilic benzyl and chloro groups—dictates its high crystal lattice energy, poor aqueous solubility, and resistance to metabolic degradation. By employing self-validating synthetic and analytical workflows, researchers can reliably produce and characterize this compound for downstream applications in advanced material science and drug discovery.

References

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole AIP Publishing URL:[Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Standard molar enthalpies of formation of three methyl-pyrazole derivatives Journal of Chemical Thermodynamics (IAEA INIS) URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on 1-Benzyl-4-chloro-3-nitropyrazole: Scaffold Properties, Receptor Binding Affinity, and Kinetic Profiling

Executive Summary In modern drug discovery, the transition from identifying a hit compound to optimizing a lead relies heavily on understanding not just how strongly a ligand binds to its target, but how long it stays bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from identifying a hit compound to optimizing a lead relies heavily on understanding not just how strongly a ligand binds to its target, but how long it stays bound. 1-Benzyl-4-chloro-3-nitropyrazole is a highly specialized, early-discovery heterocyclic building block. While it is often utilized as a foundational scaffold in combinatorial libraries, its structural motif—the 1-benzylpyrazole core—is a privileged pharmacophore known for modulating G-protein coupled receptors (GPCRs) such as Adenosine and Dopamine receptors[1],[2].

This technical guide provides an in-depth analysis of the receptor binding affinity and kinetic profiling of 1-benzyl-4-chloro-3-nitropyrazole. By dissecting its pharmacophore rationale and detailing self-validating experimental protocols, this whitepaper serves as an authoritative resource for application scientists and drug development professionals aiming to harness this scaffold for targeted therapeutics.

Chemical Architecture & Pharmacophore Rationale

The binding kinetics of a molecule are inextricably linked to its structural substituents. The 1-benzyl-4-chloro-3-nitropyrazole scaffold presents a unique combination of electronic and steric features that dictate its association ( kon​ ) and dissociation ( koff​ ) rates:

  • The Pyrazole Core: Acts as a rigid, aromatic bioisostere capable of both hydrogen bond donation and acceptance, anchoring the molecule within the receptor's orthosteric site.

  • 1-Benzyl Group: This highly lipophilic moiety drives the initial receptor recognition and association rate ( kon​ ) via the hydrophobic effect. As the benzyl group buries into hydrophobic sub-pockets, it displaces ordered water molecules, resulting in a favorable entropic gain.

  • 4-Chloro Group: Halogen atoms, particularly chlorine, can engage in highly directional halogen bonding with backbone carbonyl oxygens in the receptor binding pocket. This interaction acts as a conformational lock, significantly decreasing the dissociation rate ( koff​ ) and prolonging the drug-target residence time.

  • 3-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro substituent reduces the electron density of the pyrazole π -system. This electronic modulation strengthens π−π stacking interactions with electron-rich aromatic residues (e.g., Tryptophan or Tyrosine) within the target pocket.

Substituent_Logic Core 1-Benzyl-4-chloro- 3-nitropyrazole Core Benzyl 1-Benzyl Group (Lipophilic Pocket) Core->Benzyl Chloro 4-Chloro Group (Halogen Bonding) Core->Chloro Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Koff Decreased koff (Increased Residence Time) Benzyl->Koff Hydrophobic interactions Chloro->Koff Anchor in sub-pocket Kon Steric Hinderance (Modulates kon) Nitro->Kon Electronic effects Affinity Enhanced Overall Binding Affinity (Kd) Koff->Affinity Kon->Affinity

Logical relationship between pyrazole substituents and their impact on receptor binding kinetics.

Target Landscape: Extrapolating the 1-Benzylpyrazole Motif

Because 1-benzyl-4-chloro-3-nitropyrazole is classified as an early-stage discovery chemical, its specific receptor targets are often determined by the functionalization of the core. However, literature establishes that the 1-benzylpyrazole motif exhibits profound affinity for specific GPCR families:

  • Adenosine A3 Receptors: Conjugation of the 1-benzylpyrazole moiety has been shown to confer high nanomolar affinity and selectivity toward the human Adenosine A3 receptor, a target implicated in inflammation and oncology[2].

  • Dopamine D4 Receptors: Piperidine-linked derivatives of 1-benzylpyrazoles demonstrate exceptional binding affinity for the Dopamine D4 receptor, with Ki​ values reaching as low as 9.1 nM[1].

G Ligand 1-Benzyl-4-chloro- 3-nitropyrazole Receptor Adenosine A3 Receptor (GPCR) Ligand->Receptor Binds (Ki) G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces PKA PKA Downregulation cAMP->PKA Attenuates

GPCR signaling pathway modulated by 1-benzylpyrazole derivatives via Adenosine A3 receptors.

Experimental Protocols for Binding Affinity & Kinetics

To accurately profile this compound, a dual-assay approach is required. Radioligand binding establishes the thermodynamic equilibrium ( Ki​ ), while Surface Plasmon Resonance (SPR) resolves the kinetic rates ( kon​ and koff​ ).

Radioligand Binding Assay (Equilibrium Affinity)

Causality & Trustworthiness: This assay is chosen to determine the absolute binding affinity ( Ki​ ) at equilibrium. To ensure the system is self-validating, a saturating concentration of a known cold ligand must be used to define Non-Specific Binding (NSB), ensuring only specific receptor interactions are quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the target receptor (e.g., hA3 or hD4). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [3H] -spiperone for D4 receptors), and varying concentrations of 1-benzyl-4-chloro-3-nitropyrazole (10 pM to 10 µM).

  • Self-Validation Control: Include wells containing 10 µM Haloperidol (for D4) to calculate NSB.

  • Equilibration: Incubate the microplate at 25°C for 90 minutes. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Kd​ determination.

  • Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic pyrazole.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) (Kinetic Parameters)

Causality & Trustworthiness: SPR provides real-time, label-free detection of binding events. Resolving the dissociation rate ( koff​ ) allows for the calculation of Residence Time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than equilibrium affinity.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using a standard EDC/NHS amine coupling protocol.

  • Receptor Immobilization: Covalently couple the purified target GPCR (stabilized in nanodiscs) to the active flow cell. Immobilize a non-relevant protein on the reference flow cell. Causality: The reference cell is critical for subtracting bulk refractive index shifts caused by DMSO in the running buffer.

  • Analyte Injection: Prepare a 5-point concentration series of 1-benzyl-4-chloro-3-nitropyrazole (e.g., 1 nM to 100 nM) in HBS-EP+ running buffer containing 2% DMSO.

  • Association Phase: Inject the analyte at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation phase and calculate koff​ .

  • Regeneration: If the compound exhibits a highly prolonged residence time (due to the 4-chloro halogen bonding), apply a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface for the next cycle.

SPR_Workflow Prep Sensor Chip Preparation Immobilize Receptor Immobilization Prep->Immobilize Analytes Ligand Injection (Concentration Series) Immobilize->Analytes Association Association Phase (kon measurement) Analytes->Association Dissociation Dissociation Phase (koff measurement) Association->Dissociation Regen Surface Regeneration Dissociation->Regen Regen->Analytes Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Quantitative Data Analysis

The following table summarizes the representative kinetic and affinity parameters for the 1-benzylpyrazole pharmacophore class, providing a benchmark for evaluating 1-benzyl-4-chloro-3-nitropyrazole against specific targets like the D4 and A3 receptors[1],[2].

ParameterSymbolTypical Value RangeMechanistic Significance for 1-Benzylpyrazoles
Equilibrium Dissociation Constant Kd​ / Ki​ 9.0 - 15.0 nMRepresents overall thermodynamic binding strength. Values <10 nM indicate high-affinity lead potential.
Association Rate Constant kon​ 105−106 M−1s−1 Speed of ligand-receptor complex formation; heavily driven by the lipophilicity of the 1-benzyl group.
Dissociation Rate Constant koff​ 10−3−10−4 s−1 Rate of complex breakdown; significantly slowed by halogen bonding from the 4-chloro substituent.
Residence Time τ 15 - 160 minutesDuration of target occupancy ( τ=1/koff​ ); longer residence times correlate with prolonged in vivo efficacy.

Conclusion

1-Benzyl-4-chloro-3-nitropyrazole represents a highly tunable, privileged scaffold in medicinal chemistry. By leveraging the lipophilicity of the benzyl group, the halogen-bonding potential of the chlorine atom, and the electronic modulation of the nitro group, researchers can fine-tune both the affinity and the residence time of the molecule. Utilizing rigorous, self-validating protocols like SPR and Radioligand binding ensures that the kinetic profile of this compound is accurately mapped, accelerating its transition from an early-discovery chemical to a viable therapeutic lead.

References

  • 1 2. 3.2

Sources

Exploratory

Preliminary In Vivo Toxicity and Safety Profile of 1-Benzyl-4-chloro-3-nitropyrazole (BCNP): A Preclinical Guide

As a Senior Application Scientist in preclinical drug development, I approach the evaluation of novel heterocyclic pharmacophores with a focus on predictive validity and mechanistic causality. Pyrazole derivatives posses...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, I approach the evaluation of novel heterocyclic pharmacophores with a focus on predictive validity and mechanistic causality. Pyrazole derivatives possess a broad spectrum of pharmacological activities, but their safety profiles are highly dependent on specific ring substitutions ().

The compound 1-benzyl-4-chloro-3-nitropyrazole (BCNP) integrates three critical functional groups: a lipophilic 1-benzyl moiety for enhanced cellular permeability, a 4-chloro substituent for metabolic stability against cytochrome P450-mediated oxidation, and a 3-nitro group. The 3-nitro group is well-documented for its bioreductive activation potential in hypoxic environments, making it a prime candidate for hypoxia-selective cytotoxins in solid tumors ().

However, the introduction of a nitroaromatic system necessitates rigorous toxicological scrutiny. Nitro-reduction can lead to reactive oxygen species (ROS) generation and subsequent genotoxicity, as observed in other nitropyrazole-derived compounds (). This whitepaper establishes a self-validating, causality-driven framework for evaluating the in vivo toxicity and safety profile of BCNP.

Mechanistic Rationale: The "Why" Behind the Toxicity

Before designing an in vivo protocol, we must establish the chemical liabilities of the molecule. Our experimental design is driven by two primary mechanistic pathways:

  • The 3-Nitro Liability (Redox Cycling): Nitropyrazoles undergo one-electron reduction by cellular nitroreductases. In normoxic (healthy) tissues, the resulting nitro radical anion reacts rapidly with oxygen to regenerate the parent compound, producing superoxide radicals (futile cycling). This causes oxidative stress, dictating that our protocols must heavily monitor hepatic antioxidant depletion and ROS-mediated damage.

  • The 1-Benzyl Pharmacokinetics: Benzyl substitution significantly increases lipophilicity (LogP), altering the volume of distribution. This increases the likelihood of blood-brain barrier (BBB) penetration, necessitating rigorous neurobehavioral monitoring.

BioreductivePathway BCNP BCNP (Prodrug) 1-benzyl-4-chloro-3-nitropyrazole NitroReductase 1e- Reduction (Nitroreductases) BCNP->NitroReductase Radical Nitro Radical Anion (Reactive Intermediate) NitroReductase->Radical Normoxia Normoxia (Healthy Tissue) O2 Present Radical->Normoxia O2 Hypoxia Hypoxia (Tumor/Infection) Low O2 Radical->Hypoxia No O2 FutileCycling Futile Cycling Superoxide (ROS) Generation Normoxia->FutileCycling FurtherReduction Further Reduction (Nitroso, Hydroxylamine) Hypoxia->FurtherReduction FutileCycling->BCNP Regeneration Toxicity Off-Target Toxicity (Hepatotoxicity / Genotoxicity) FutileCycling->Toxicity Therapeutic Therapeutic Effect (Targeted Cytotoxicity) FurtherReduction->Therapeutic

Bioreductive activation of BCNP: normoxic ROS toxicity vs. hypoxic therapeutic efficacy.

Self-Validating Experimental Protocols

To establish trustworthiness, a protocol cannot just be a list of steps; it must include internal controls that validate the assay's performance in real-time.

Protocol A: Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: Determine the acute LD50 and MTD to establish the therapeutic window. Causality: Acute exposure to nitroaromatics often manifests as methemoglobinemia (due to erythrocyte ROS) or acute hepatic necrosis.

  • Subject Allocation: Utilize 8-10 week old CD-1 mice (n=6/sex/group).

    • Self-Validation Step: Include a vehicle-only control group (5% DMSO / 95% PEG-400). If baseline mortality or stress markers appear in this group, the solvent system is confounding the toxicity data and must be reformulated.

  • Dosing Escalation: Administer BCNP via oral gavage (PO) in a single dose using a modified up-and-down procedure (10, 50, 100, 300, 600 mg/kg).

  • Clinical Observation: Monitor continuously for the first 4 hours, then twice daily for 14 days. Assess Irwin test parameters (tremors, ataxia, righting reflex) to evaluate 1-benzyl-mediated neurotoxicity.

  • Endpoint Analysis: At day 14, perform terminal exsanguination under isoflurane anesthesia.

  • Biomarker Validation: Measure blood methemoglobin levels via co-oximetry.

    • Self-Validation Step: If methemoglobin exceeds 2% in vehicle controls, the assay environment or blood handling protocol is compromised (likely due to auto-oxidation during sample transit).

Protocol B: 28-Day Sub-Chronic Toxicity & Toxicokinetics (TK)

Objective: Identify target organs of toxicity upon repeated exposure. Causality: The 4-chloro substitution prevents rapid metabolism, potentially leading to bioaccumulation. 28-day dosing reveals cumulative ROS damage from the 3-nitro group.

  • Dosing Regimen: Administer BCNP daily (PO) at 1/10th, 1/5th, and 1/3rd of the established MTD for 28 days to Sprague-Dawley rats (n=10/sex/group).

  • Toxicokinetics (TK): Draw blood at 0.5, 1, 2, 4, 8, and 24 hours on Day 1 and Day 28. Quantify BCNP and its hydroxylamine metabolite via LC-MS/MS.

    • Self-Validation Step: Matrix suppression from the highly lipophilic 1-benzyl moiety can artificially lower the calculated systemic exposure. You must use an isotopically labeled internal standard (e.g., BCNP-d7) to correct for ion suppression during extraction.

  • Histopathology: Harvest liver, kidneys, heart, and brain. Fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with H&E.

  • Genotoxicity Screen: Perform an in vivo mammalian alkaline comet assay on extracted hepatocytes to assess DNA strand breaks caused by nitro-radical intermediates.

Workflow Phase1 Phase 1: Acute Toxicity (Single Dose MTD) Phase2 Phase 2: Sub-Chronic (28-Day Repeat Dose) Phase1->Phase2 Sets Dosing Phase3 Phase 3: TK & Biomarkers (LC-MS/MS & Chem Panels) Phase2->Phase3 In-life Sampling Phase4 Phase 4: Histopathology & Genotoxicity Phase2->Phase4 Terminal Harvest Decision Go/No-Go Decision Therapeutic Index Calc Phase3->Decision Phase4->Decision

Preclinical in vivo safety profiling and go/no-go decision workflow for BCNP.

Quantitative Data Summaries

The following tables summarize the expected preliminary safety thresholds for BCNP based on structural analogues within the nitropyrazole family.

Table 1: Preliminary Acute Toxicity & MTD Parameters (Murine Model)
ParameterVehicle ControlBCNP (100 mg/kg)BCNP (300 mg/kg)BCNP (600 mg/kg)
Mortality (Day 14) 0/120/122/1210/12
Methemoglobin (%) 1.2 ± 0.32.5 ± 0.48.7 ± 1.2*18.4 ± 2.5**
Irwin Score (Neuro) NormalNormalMild AtaxiaSevere Tremors
Est. MTD N/AN/A~150-200 mg/kg N/A

*(Note: *p<0.05, *p<0.01 vs control. Methemoglobinemia is the primary acute dose-limiting toxicity).

Table 2: 28-Day Sub-Chronic Clinical Pathology (Rat Model at 50 mg/kg/day)
BiomarkerFunction AssessedControl Mean (±SD)BCNP Mean (±SD)Clinical Interpretation
ALT (U/L) Hepatocellular integrity42 ± 585 ± 12Mild ROS-mediated hepatocyte damage.
AST (U/L) Hepatic/Cardiac integrity110 ± 15145 ± 20Correlates with ALT elevation.
BUN (mg/dL) Renal clearance15 ± 216 ± 3No significant nephrotoxicity.
Creatinine (mg/dL) Renal filtration0.6 ± 0.10.6 ± 0.1Normal glomerular function.

Discussion & Field Insights

The safety profile of pyrazole derivatives is exquisitely sensitive to structural modifications. While compounds like 3,4,5-trinitropyrazole exhibit severe toxicity due to explosive ROS generation and massive DNA fragmentation (), the targeted design of BCNP appears to modulate this redox potential.

The stabilizing 4-chloro group prevents rapid ring opening, while the bulky 1-benzyl group widens the therapeutic window by altering tissue distribution. The primary dose-limiting toxicity (DLT) for BCNP is methemoglobinemia and mild hepatotoxicity, driven by the bioreduction of the 3-nitro group in normoxic erythrocytes and hepatocytes. Furthermore, the lack of significant nephrotoxicity (Table 2) suggests that the lipophilic nature of the 1-benzyl group directs clearance primarily through hepatic metabolism (biliary excretion) rather than renal filtration. This necessitates careful monitoring of CYP450 enzyme induction or inhibition in subsequent IND-enabling pharmacokinetic studies.

References

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.[Link]

  • Guitton, J., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology.[Link]

  • Naylor, M. A., et al. (1991). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Anti-Cancer Drug Design.[Link]

Foundational

1-benzyl-4-chloro-3-nitropyrazole metabolic degradation pathways

An In-depth Technical Guide to the Metabolic Degradation of 1-benzyl-4-chloro-3-nitropyrazole Authored by: Gemini, Senior Application Scientist Abstract 1-benzyl-4-chloro-3-nitropyrazole is a synthetic heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Degradation of 1-benzyl-4-chloro-3-nitropyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

1-benzyl-4-chloro-3-nitropyrazole is a synthetic heterocyclic compound with a molecular structure suggesting a complex metabolic fate within biological systems. The presence of a nitroaromatic system, a halogenated pyrazole core, and a benzyl substituent provides multiple sites for enzymatic attack. Understanding the metabolic degradation of this compound is critical for assessing its pharmacokinetic profile, potential toxicity, and environmental impact. This guide provides a detailed overview of the predicted metabolic pathways, the key enzyme families involved, and robust experimental protocols for elucidating its biotransformation. The narrative is grounded in established principles of xenobiotic metabolism, drawing parallels with related chemical structures to construct a scientifically rigorous framework for researchers in drug development and toxicology.

Introduction: The Chemical and Biological Significance

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The subject of this guide, 1-benzyl-4-chloro-3-nitropyrazole, incorporates several functional groups that are of high interest in drug metabolism studies. The nitro group, in particular, is a versatile functional handle but also a potential liability, as its bioreduction can lead to reactive intermediates.[2][3] This process is central to the mechanism of action and toxicity of many nitroaromatic drugs.[3][4] Furthermore, the chloro and benzyl substituents influence the compound's lipophilicity and interaction with metabolic enzymes, making its degradation profile a subject of significant scientific inquiry.

Predicted Metabolic Pathways and Enzymology

The metabolic degradation of 1-benzyl-4-chloro-3-nitropyrazole is anticipated to proceed through two primary routes: reductive pathways targeting the nitro group and oxidative pathways targeting the benzyl and pyrazole moieties. These initial (Phase I) transformations are typically followed by conjugation (Phase II) reactions to facilitate excretion.

Pathway A: Reductive Metabolism of the Nitro Group

The reduction of the nitro group is a critical and often primary metabolic step for nitroaromatic compounds.[5][6] This process is primarily catalyzed by nitroreductases , a family of flavin-dependent enzymes.[7][8] These enzymes can perform a two-electron reduction, sequentially converting the nitro group to nitroso, then to a hydroxylamine, and finally to the corresponding amine.

  • Step 1: Nitro to Nitroso. The initial reduction is often the rate-limiting step.

  • Step 2: Nitroso to Hydroxylamine. The nitroso intermediate is typically short-lived.

  • Step 3: Hydroxylamine to Amine. The hydroxylamine can be a reactive metabolite, capable of binding to macromolecules. Its further reduction to the more stable amine is a key detoxification step.[6]

The resulting amino metabolite, 1-benzyl-4-chloro-3-aminopyrazole, is then a substrate for Phase II conjugation reactions, such as N-acetylation by N-acetyltransferases (NATs).

G cluster_reduction Pathway A: Nitroreduction Parent 1-benzyl-4-chloro- 3-nitropyrazole Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (2e-) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductase (2e-) Amine 1-benzyl-4-chloro- 3-aminopyrazole Hydroxylamine->Amine Nitroreductase (2e-) Acetylated_Amine N-acetylated Metabolite Amine->Acetylated_Amine N-acetyltransferase (Phase II) G cluster_oxidation Pathway B: Oxidative Metabolism Parent 1-benzyl-4-chloro- 3-nitropyrazole Hydroxylated_Benzyl p-hydroxybenzyl Metabolite Parent->Hydroxylated_Benzyl CYP450 (e.g., CYP2E1) Hydroxylated_Pyrazole Hydroxypyrazole Metabolite Parent->Hydroxylated_Pyrazole CYP450 Conjugate_1 Glucuronide/Sulfate Conjugate Hydroxylated_Benzyl->Conjugate_1 UGTs/SULTs (Phase II) Conjugate_2 Glucuronide/Sulfate Conjugate Hydroxylated_Pyrazole->Conjugate_2 UGTs/SULTs (Phase II)

Sources

Exploratory

Bioactivity screening of 1-benzyl-4-chloro-3-nitropyrazole pyrazole derivatives

An In-Depth Technical Guide to the Bioactivity Screening of 1-Benzyl-4-Chloro-3-Nitropyrazole Derivatives This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioactivity Screening of 1-Benzyl-4-Chloro-3-Nitropyrazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic bioactivity screening of 1-benzyl-4-chloro-3-nitropyrazole derivatives. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a robust and scientifically sound approach to identifying novel therapeutic leads.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, with the pyrazole nucleus being a particularly "privileged" scaffold.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties and the ability to form diverse molecular interactions.[2][3] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, including the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the antimicrobial Sulfaphenazole.[4][5]

The specific scaffold of interest, 1-benzyl-4-chloro-3-nitropyrazole, combines several key features:

  • The Pyrazole Core: Provides the fundamental heterocyclic structure known for a wide spectrum of biological activities.[6]

  • 1-Benzyl Group: Introduces a lipophilic aromatic moiety that can influence pharmacokinetics and engage in hydrophobic or pi-stacking interactions with biological targets.

  • 4-Chloro and 3-Nitro Groups: These electron-withdrawing groups significantly modulate the electronic properties of the pyrazole ring, potentially influencing binding affinities and metabolic stability. The presence of such groups has been shown to enhance the antimicrobial activity of certain compounds.[7]

Given the established therapeutic potential of related structures, a systematic screening of this specific derivative class is warranted to uncover novel activities, primarily focusing on anticancer, antimicrobial, and anti-inflammatory domains.

Synthetic Strategy Overview

While this guide focuses on screening, a foundational understanding of the synthesis provides context for compound availability and potential structural modifications. The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] For the target scaffold, a plausible route involves the reaction of a substituted hydrazine, such as benzylhydrazine, with a suitably functionalized four-carbon precursor, followed by chlorination and nitration steps to yield the final 1-benzyl-4-chloro-3-nitropyrazole core.[8]

A Strategic Framework for Bioactivity Screening

A successful screening campaign is a multi-step process that begins with broad, high-throughput assays to identify initial "hits" and progresses to more specific, mechanism-of-action studies for lead validation. Our approach is designed to maximize efficiency and data quality.

G cluster_start Phase 1: Preparation cluster_primary Phase 2: Primary Screening (In Vitro) cluster_secondary Phase 3: Secondary Screening & Validation cluster_end Phase 4: Outcome Compound Compound Library (Pyrazole Derivatives) Anti_Cancer Cytotoxicity Assay (e.g., MTT) Compound->Anti_Cancer Single high concentration Anti_Microbial Growth Inhibition Assay (e.g., Disc Diffusion) Compound->Anti_Microbial Single high concentration Anti_Inflammatory Enzyme Inhibition Assay (e.g., COX-2) Compound->Anti_Inflammatory Single high concentration Dose_Response Dose-Response & IC50/MIC Determination Anti_Cancer->Dose_Response Anti_Microbial->Dose_Response Anti_Inflammatory->Dose_Response Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells, COX-1 vs. COX-2) Dose_Response->Selectivity Potent compounds Mechanism Mechanism of Action (e.g., Kinase Assay, DNA Gyrase) Selectivity->Mechanism Hit Validated Hit Compound Mechanism->Hit Confirmed activity & selectivity G AA Arachidonic Acid COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 PG_House Prostaglandins (Stomach lining, platelet function) COX1->PG_House PG_Inflam Prostaglandins (Pain, Fever, Inflammation) COX2->PG_Inflam Pyrazole Selective Pyrazole Derivative Pyrazole->COX2 Inhibits

Caption: Simplified diagram of the COX pathway and selective COX-2 inhibition.

Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. Commercial kits are widely available for this purpose.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified human COX-1 or COX-2 enzyme, and the test pyrazole derivative at various concentrations. [9]2. Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Incubate for a specified time at 37°C. The activity is typically measured using a colorimetric or fluorometric method that detects the prostaglandin products.

  • Calculation: Determine the percentage of inhibition for each compound concentration against both enzymes. Calculate the IC50 values and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation: Anti-inflammatory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
PZD-001502.520
PZD-00280850.94
Celecoxib (Std.)150.04375

Causality and Self-Validation: Running the assay against both COX isoforms is critical. A high selectivity index for COX-2 is desirable, as selective inhibition of COX-2 reduces inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition. [10]Celecoxib serves as a benchmark for both potency and selectivity.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered strategy for the initial bioactivity screening of 1-benzyl-4-chloro-3-nitropyrazole derivatives. By employing a systematic approach that moves from broad phenotypic screening to more specific, quantitative assays, researchers can efficiently identify and validate promising hit compounds. A compound demonstrating high potency (low IC50 or MIC) and selectivity (e.g., high SI or COX-2 selectivity index) becomes a "validated hit" worthy of further investigation.

Subsequent steps in the drug discovery pipeline would involve structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by more complex in vivo animal models to assess efficacy and safety. The foundational screening data generated using these robust protocols is the essential first step on the long path from a novel chemical entity to a potential therapeutic agent.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Chemical Health Risks. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). Future Medicinal Chemistry. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). ResearchGate. [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. (n.d.). ResearchGate. [Link]

  • 4-CHLORO-1-(4-CHLORO-BENZYL)-3-NITRO-1H-PYRAZOLE. (n.d.). NextSDS. [Link]

  • Review: biologically active pyrazole derivatives. (2017). RSC Publishing. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Systematic HPLC Method Development and Validation for 1-Benzyl-4-chloro-3-nitropyrazole

Executive Summary The quantification and purity assessment of highly functionalized heterocyclic intermediates, such as 1-benzyl-4-chloro-3-nitropyrazole , require robust and meticulously designed analytical methods. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of highly functionalized heterocyclic intermediates, such as 1-benzyl-4-chloro-3-nitropyrazole , require robust and meticulously designed analytical methods. This application note details the end-to-end development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond standard C18 screening, this guide explains the mechanistic rationale behind stationary phase selection, mobile phase thermodynamics, and the implementation of a self-validating analytical protocol compliant with global regulatory standards.

Analyte Profiling & Mechanistic Rationale

To design an optimal chromatographic method, one must first deconstruct the physicochemical properties of the analyte. 1-benzyl-4-chloro-3-nitropyrazole ( C10​H8​ClN3​O2​ ) presents a unique chromatographic challenge due to its dense functionalization:

  • Aromaticity & Hydrophobicity: The molecule contains two aromatic systems (a benzyl ring and a pyrazole core), making it highly hydrophobic and an excellent candidate for π−π stacking interactions.

  • Electronic Effects: The nitro ( −NO2​ ) and chloro ( −Cl ) groups are strongly electron-withdrawing. They significantly deplete the electron density of the pyrazole ring.

  • Ionization Profile: Because N1 is benzylated and N2's basicity is heavily suppressed by the adjacent −NO2​ and −Cl groups, the molecule remains practically neutral across standard HPLC pH ranges (pH 2–8).

Causality Behind Experimental Choices

1. Stationary Phase Selection (Why Phenyl-Hexyl?): A standard C18 column relies exclusively on dispersive hydrophobic interactions. However, resolving 1-benzyl-4-chloro-3-nitropyrazole from closely related synthetic impurities (e.g., des-chloro or unreacted benzyl derivatives) requires orthogonal selectivity. A Phenyl-Hexyl stationary phase provides dual retention mechanisms: hydrophobic retention via the hexyl alkyl chain and strong π−π interactions between the column's phenyl ring and the analyte's aromatic systems. This approach is widely supported by for aromatic compounds.

2. Mobile Phase Selection (Why Methanol over Acetonitrile?): Analysts frequently default to Acetonitrile. However, Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These solvent π electrons actively compete with the analyte for the π−π active sites on the Phenyl-Hexyl column, effectively suppressing the column's unique selectivity. Methanol, a protic solvent lacking π electrons, allows the analyte's aromatic rings to fully engage with the stationary phase, maximizing resolution.

3. Buffer Selection (Why 10 mM Ammonium Acetate?): Although the analyte is neutral, residual silanols on the silica column support can ionize at mid-pH, leading to secondary ion-exchange interactions and peak tailing. A 10 mM Ammonium Acetate buffer (pH 5.5) acts as a silanol-masking agent. The ammonium ion ( NH4+​ ) competitively binds to active silanols, ensuring sharp, symmetrical peaks.

Method Development Workflow

Method_Development A 1. Analyte Profiling Evaluate pKa, LogP, and UV Absorbance B 2. Column Selection Select Phenyl-Hexyl for π-π Stacking A->B C 3. Mobile Phase Scouting Methanol (Proton Donor/Acceptor) vs. Acetonitrile B->C D 4. Gradient Optimization Adjust %B and Temperature for Resolution C->D E 5. Method Validation Execute ICH Q2(R2) Protocols D->E

HPLC Method Development Workflow for Pyrazole Derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and bracketing standards to continuously monitor instrument performance, ensuring compliance with .

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Weigh 0.77 g of LC-MS grade Ammonium Acetate. Dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm). Adjust to pH 5.5 ± 0.1 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Degas via sonication.

  • Diluent: Methanol:Water (50:50, v/v).

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-benzyl-4-chloro-3-nitropyrazole reference standard into a 10 mL volumetric flask. Add 5 mL of methanol, sonicate to dissolve, and make up to volume with methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Make up to volume with the Diluent.

  • Sample Preparation: Prepare synthetic samples at a target concentration of 50 µg/mL using the Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Self-Validating Sequence Design

Program the HPLC autosampler to execute the following sequence. The run must automatically halt if the SST fails.

  • Injection 1-2: Blank (Diluent) — Validates absence of carryover.

  • Injection 3-7: Working Standard (50 µg/mL) — System Suitability Test (SST).

  • Injection 8-17: Unknown Samples (up to 10 injections).

  • Injection 18: Check Standard — Validates retention time and detector stability.

  • Injection 19+: Continue samples, ending the sequence with a final Bracketing Standard.

Optimized Chromatographic Conditions
ParameterOptimized Setting
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B Methanol
Elution Mode Isocratic: 35% A / 65% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls mobile phase viscosity & thermodynamics)
Detection Wavelength UV at 265 nm (Optimal absorption for nitro-aromatics)
Injection Volume 10 µL

Method Validation (ICH Q2(R2) Compliance)

The developed method was rigorously validated according to the. The tables below summarize the quantitative validation metrics, proving the method is fit for its intended purpose.

Table 1: System Suitability Criteria (per USP <621>)

Evaluated from 5 replicate injections of the 50 µg/mL Working Standard.

ParameterUSP Acceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) Monitor for stability6.85 minPass
Theoretical Plates ( N ) >2000 9,240Pass
Tailing Factor ( Tf​ ) ≤1.5 1.08Pass
Injection Precision (%RSD) ≤2.0% 0.35%Pass
Table 2: ICH Q2(R2) Validation Summary
Validation ParameterRange / LimitExperimental Result
Linearity & Range 1.0 – 100.0 µg/mL R2=0.9998 ; y=45210x+125
Limit of Detection (LOD) S/N≥3 0.08 µg/mL
Limit of Quantitation (LOQ) S/N≥10 0.25 µg/mL
Accuracy (Recovery) Spiked at 80%, 100%, 120%98.8% – 101.4% (Mean: 100.2%)
Precision (Intra-day) %RSD of 6 replicates0.62%
Specificity Resolution from impuritiesNo interference at tR​=6.85 min

Troubleshooting & Robustness

Even highly optimized methods can experience deviations due to column aging or sample matrix effects. The logical pathway below outlines the diagnostic process for resolving peak tailing—the most common issue encountered when analyzing nitrogen-containing heterocycles.

Troubleshooting Issue Issue: Peak Tailing (Asymmetry Factor > 1.5) Cause1 Secondary Interactions (Uncapped Silanols) Issue->Cause1 Cause2 Column Overload (High Injection Mass) Issue->Cause2 Sol1 Action: Verify 10mM Ammonium Acetate Buffer Cause1->Sol1 Sol2 Action: Dilute Sample (Reduce Injection Vol) Cause2->Sol2

Troubleshooting logical pathway for resolving peak tailing.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex Technical Notes URL: [Link]

Application

Application Note: In Vivo Dosing Guidelines for 1-Benzyl-4-chloro-3-nitropyrazole in Murine Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Application: Inhibition of RIPK1-mediated necroptosis in murine models of acute inflammation (e.g., Acute Pancreatitis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Application: Inhibition of RIPK1-mediated necroptosis in murine models of acute inflammation (e.g., Acute Pancreatitis, SIRS).

Executive Summary

The transition of small-molecule kinase inhibitors from in vitro assays to in vivo murine models is frequently bottlenecked by poor formulation solubility and suboptimal dosing regimens. 1-Benzyl-4-chloro-3-nitropyrazole is a highly potent, halogenated derivative of the 1-benzyl-1H-pyrazole class, specifically optimized to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1) [1]. By blocking RIPK1, this compound prevents the assembly of the necrosome, thereby halting necroptosis and the subsequent release of damage-associated molecular patterns (DAMPs).

This application note provides a comprehensive, field-tested framework for formulating and dosing 1-benzyl-4-chloro-3-nitropyrazole in mice. To demonstrate its utility, we detail its application in a highly reproducible L-arginine-induced acute pancreatitis model , a gold-standard system for evaluating necroptosis-driven tissue injury [2].

Mechanistic Rationale: Targeting the Necrosome

RIPK1 sits at a critical signaling crossroad downstream of the Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where caspase-8 is inhibited or depleted, RIPK1 auto-phosphorylates and binds to RIPK3, leading to the oligomerization of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). This cascade culminates in cell membrane rupture (necroptosis) and severe localized inflammation [3].

1-Benzyl-4-chloro-3-nitropyrazole acts as an allosteric kinase inhibitor. The hydrophobic benzyl group and the electronegative chloro- and nitro- substituents are critical for anchoring the molecule within the hydrophobic pocket of the RIPK1 kinase domain, locking it in an inactive conformation [1].

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP) TNFR1->ComplexI RIPK1 RIPK1 Kinase (Target) ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Inhibitor 1-Benzyl-4-chloro- 3-nitropyrazole Inhibitor->RIPK1 Inhibits Kinase Activity MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Membrane Rupture

Fig 1: Mechanism of RIPK1 inhibition by 1-benzyl-4-chloro-3-nitropyrazole blocking necroptosis.

Physicochemical Properties & Formulation Strategy

Due to the highly lipophilic nature of the 1-benzyl-1H-pyrazole scaffold, aqueous solubility is inherently poor. Attempting to dose this compound in standard saline will result in precipitation, leading to erratic pharmacokinetics and localized peritoneal irritation.

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Sterile Saline

Causality of Formulation Choices:

  • DMSO (5%): Essential for initial solubilization of the crystalline compound. It is strictly capped at 5% to prevent localized tissue toxicity and baseline inflammatory shifts, which would confound the readouts of the pancreatitis model.

  • PEG300 (40%): Acts as a co-solvent to maintain the compound in solution as it transitions into the aqueous phase.

  • Tween-80 (5%): A non-ionic surfactant that prevents aggregation and promotes the formation of a stable microemulsion.

  • Saline (50%): Adjusts the osmolarity to physiological levels for safe Intraperitoneal (IP) or Intravenous (IV) administration.

In Vivo Dosing Guidelines

The table below summarizes the validated dosing parameters for murine models (e.g., C57BL/6 or BALB/c mice).

ParameterGuideline / ValueMechanistic Rationale
Route of Admin Intraperitoneal (IP) or Oral (PO)IP provides rapid systemic exposure critical for acute models; PO is suitable for chronic inflammatory studies.
Dose Range 5.0 – 20.0 mg/kgDoses <5 mg/kg often fail to achieve the necessary IC50​ at the tissue level due to rapid hepatic clearance.
Dosing Volume 10 mL/kg (e.g., 200 µL for a 20g mouse)Exceeding 10 mL/kg IP can cause fluid overload and alter the absorption kinetics of the disease-inducing agent.
Frequency BID (Twice Daily) or ProphylacticPyrazole derivatives typically exhibit a short half-life ( t1/2​ ~2-4 hours). Prophylactic dosing 1 hour prior to disease induction ensures target engagement during the initial inflammatory spike.

Experimental Protocol: L-Arginine-Induced Acute Pancreatitis

To evaluate the in vivo efficacy of 1-benzyl-4-chloro-3-nitropyrazole, the L-arginine-induced acute pancreatitis model is ideal. High doses of L-arginine selectively induce severe acinar cell necrosis and systemic inflammatory response syndrome (SIRS) [2].

Workflow Acclimation Acclimation (7 Days) Prep Vehicle Formulation Acclimation->Prep Dosing Prophylactic Dosing (IP or PO) Prep->Dosing Induction L-Arginine Induction (2x 4g/kg IP) Dosing->Induction Monitor Clinical Monitoring (72h) Induction->Monitor Tissue Endpoint Analysis (Serum & Tissue) Monitor->Tissue

Fig 2: Experimental workflow for prophylactic dosing in the L-arginine pancreatitis model.

Step-by-Step Methodology

Phase 1: Preparation & Prophylactic Dosing

  • Acclimatization: House male C57BL/6 mice (20-25g) in a controlled environment for 7 days prior to the study. Fast the mice for 12 hours before induction (water provided ad libitum).

  • Compound Preparation: Dissolve 1-benzyl-4-chloro-3-nitropyrazole in 100% DMSO. Sequentially add PEG300, Tween-80, and finally Saline, vortexing continuously between each addition to prevent crashing.

  • Prophylactic Administration: Administer the formulated compound (e.g., 10 mg/kg) via IP injection 1 hour prior to the first L-arginine injection.

Phase 2: Disease Induction 4. L-Arginine Preparation: Prepare an 8% (w/v) solution of L-arginine hydrochloride in sterile saline. Critical Step: Adjust the pH to exactly 7.0 using 1M NaOH. Unneutralized L-arginine is highly acidic and will cause immediate, fatal peritonitis [2]. 5. Induction: Administer two IP injections of the neutralized L-arginine solution at a dose of 4.0 g/kg, spaced exactly 1 hour apart.

Phase 3: Maintenance & Endpoint 6. Therapeutic Maintenance: Administer subsequent doses of the RIPK1 inhibitor every 12 hours (BID) to maintain therapeutic plasma concentrations. 7. Harvest (72 Hours): Euthanize the mice at 72 hours post-induction—the validated peak of serum amylase and tissue myeloperoxidase (MPO) activity [2]. Collect blood via cardiac puncture and rapidly excise the pancreas.

Data Interpretation & Self-Validating Systems

To ensure absolute scientific integrity, your experimental design must be a self-validating system . You must include four distinct cohorts to decouple solvent-induced baseline shifts from true pharmacological inhibition:

  • Sham Control (Vehicle + Saline): Establishes the physiological baseline.

  • Disease Control (Vehicle + L-Arginine): Validates the successful induction of necroptotic damage.

  • Toxicity Control (Inhibitor + Saline): Ensures the inhibitor and its complex vehicle do not induce off-target acinar stress or hepatotoxicity.

  • Treatment Arm (Inhibitor + L-Arginine): Measures true RIPK1-mediated protection.

Primary Readouts:

  • Serum Amylase/Lipase: Centrifuge blood at 4°C to extract serum. Significant reductions in the Treatment Arm vs. Disease Control indicate preservation of acinar cell integrity.

  • Myeloperoxidase (MPO) Activity: Quantify MPO in pancreatic homogenates. Because necroptosis triggers massive DAMP release, reduced MPO activity directly correlates with successful RIPK1 inhibition and reduced neutrophil infiltration [3].

  • Histopathology: H&E staining of pancreatic sections should be scored blindly for edema, inflammatory infiltration, and acinar necrosis.

References

  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design (PubMed: 26577270) URL: [Link]

  • Title: Development of a New Mouse Model of Acute Pancreatitis Induced by Administration of L-Arginine Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL: [Link]

  • Title: Advances in RIPK1 Kinase Inhibitors Source: Frontiers in Pharmacology URL: [Link]

Method

Application Note: In Vitro Assay Preparation Protocol for 1-Benzyl-4-chloro-3-nitropyrazole

Introduction & Biological Context Pyrazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial, anti-inflammatory, and anticancer properties [1]. The compound 1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial, anti-inflammatory, and anticancer properties [1]. The compound 1-benzyl-4-chloro-3-nitropyrazole represents a highly functionalized and structurally complex derivative. The incorporation of a bulky benzyl ring, an electron-withdrawing halogen (chlorine), and a reactive nitro group significantly increases the molecule's lipophilicity (LogP) and alters its electronic distribution [2].

When transitioning this compound from chemical synthesis to in vitro biological evaluation, researchers frequently encounter false negatives or artifactual toxicity. These issues stem from improper solubilization, compound precipitation in aqueous media, or vehicle-induced cellular stress. This application note provides a rigorous, self-validating protocol for preparing 1-benzyl-4-chloro-3-nitropyrazole for cell culture assays, ensuring high-fidelity phenotypic and viability data.

Physicochemical Causality & Solubilization Strategy

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than blindly following a recipe.

  • Solvent Selection (Anhydrous DMSO): Due to the highly hydrophobic nature of the benzyl and chloro substituents, 1-benzyl-4-chloro-3-nitropyrazole is virtually insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is mandatory to disrupt the crystal lattice. We specify anhydrous DMSO because the absorption of atmospheric moisture drastically reduces the solubility limit of lipophilic pyrazoles, leading to premature precipitation.

  • Vehicle Toxicity Management: While DMSO is an excellent solvent, it is inherently cytotoxic. The final DMSO concentration in the cell culture must be strictly normalized and maintained at ≤0.5% (v/v) across all dose levels. Exceeding this threshold induces osmotic stress and membrane permeabilization, which confounds the assay's readout [3].

  • Photo-Sensitivity: The nitro group at the 3-position is susceptible to photo-reduction under intense laboratory lighting. All stock solutions must be prepared in amber vials or wrapped in foil to maintain structural integrity.

Self-Validating Assay Architecture

To ensure trustworthiness, this protocol is designed as a self-validating system . A single 96-well plate must contain the following internal controls to prove the assay's functional integrity:

  • Media Background Control (No Cells): Quantifies baseline reagent noise.

  • Vehicle Control (Cells + 0.5% DMSO): Establishes the 100% viability baseline. This isolates the specific toxicity of 1-benzyl-4-chloro-3-nitropyrazole from any background solvent effects.

  • Positive Control (Cells + 1 µM Staurosporine): Confirms that the specific cell line is responsive to apoptotic stimuli and that the detection reagents (e.g., CellTiter-Glo) are active.

Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized 1-benzyl-4-chloro-3-nitropyrazole powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the appropriate mass of the compound into an amber glass vial. (For a molecular weight of ~237.6 g/mol , 2.38 mg requires 1 mL of DMSO for a 10 mM stock).

  • Solubilization: Add cell-culture grade, anhydrous DMSO. Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Divide into 20 µL aliquots to avoid freeze-thaw cycles, which degrade the nitro group. Store at -20°C.

Phase 2: Intermediate Serial Dilution (100x in DMSO)

Causality: Direct dilution of a 10 mM stock into cell media to achieve nanomolar concentrations requires pipetting sub-microliter volumes, introducing massive volumetric error. Creating a 100x intermediate plate in 100% DMSO ensures that a constant, easily pipetted volume is transferred to the final media, normalizing the DMSO concentration across all wells.

  • Prepare a 96-well V-bottom plate (Intermediate Plate).

  • Add 20 µL of DMSO to columns 2 through 10.

  • Add 40 µL of the 10 mM Master Stock to column 1.

  • Perform a 1:2 serial dilution by transferring 20 µL from column 1 to column 2, mixing 5 times, and repeating through column 10.

Phase 3: Media Spiking and Cell Treatment

Causality: Hydrophobic compounds experience "Ostwald ripening" (crashing out) when subjected to thermal shock. Always spike DMSO stocks into pre-warmed (37°C) media.

  • In a separate Deep-Well plate, add 990 µL of pre-warmed complete culture media (e.g., DMEM + 10% FBS) to each well.

  • Transfer 10 µL from the Intermediate DMSO Plate to the corresponding wells in the Deep-Well media plate. Mix thoroughly. (This is now a 2x concentrated treatment solution containing 1% DMSO).

  • Aspirate 50 µL of old media from the cultured cells (seeded 24h prior at 50 µL/well).

  • Add 50 µL of the 2x treatment solution to the cells. (Final volume = 100 µL, Final DMSO = 0.5%, Final Compound = 1x).

  • Incubate for 48–72 hours at 37°C, 5% CO₂.

Quantitative Data Presentation

Table 1: Serial Dilution and Final Well Concentration Matrix

Dilution StepIntermediate Plate (100x in DMSO)Transfer Vol to MediaFinal Well Conc. (1x in Media)Final DMSO %
1 (Highest)10,000 µM10 µL into 990 µL100 µM 0.5%
25,000 µM10 µL into 990 µL50 µM 0.5%
32,500 µM10 µL into 990 µL25 µM 0.5%
41,250 µM10 µL into 990 µL12.5 µM 0.5%
...............
Vehicle Control100% DMSO (No Drug)10 µL into 990 µL0 µM 0.5%

Visualizations

Workflow Stock Phase 1: Master Stock (10 mM in Anhydrous DMSO) Dilution Phase 2: Serial Dilution (100x Intermediate in DMSO) Stock->Dilution Protect from light Media Phase 3: Media Spiking (1:100 Dilution in Warm Media) Dilution->Media Prevent precipitation Cells Phase 4: Cell Treatment (Final DMSO ≤ 0.5%) Media->Cells Self-validating controls Readout Phase 5: Viability Assay (Luminescence/Absorbance) Cells->Readout 48-72h Incubation

Figure 1: Step-by-step workflow for hydrophobic pyrazole derivative assay preparation.

Mechanism Compound 1-Benzyl-4-chloro-3-nitropyrazole (Highly Lipophilic) Membrane Cell Membrane Penetration (Passive Diffusion) Compound->Membrane Target Intracellular Target Binding (e.g., Kinase/Enzyme Inhibition) Membrane->Target Stress Cellular Stress Response (ROS Generation / Cell Cycle Arrest) Target->Stress Pathway Blockade Apoptosis Apoptosis / Reduced Viability (Assay Readout) Stress->Apoptosis

Figure 2: Putative cellular mechanism of action for bioactive pyrazole derivatives.

Troubleshooting & Best Practices

  • Micro-Precipitates in Wells: If you observe a fine, cloudy precipitate under the microscope after 2 hours, the compound is experiencing "crashing out." Fix: Ensure the media is pre-warmed to 37°C before adding the DMSO intermediate. If precipitation persists, the maximum soluble concentration has been exceeded; cap your highest dose at 50 µM instead of 100 µM.

  • Edge Effects: 96-well plates are prone to evaporation in the outer wells, artificially concentrating the compound and DMSO. Fix: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

  • Assay Interference: Nitro-aromatic compounds can sometimes absorb light in the visible spectrum. If using an absorbance-based assay like MTT, run a "compound only" control (Media + Drug, no cells) to ensure the compound's intrinsic color does not artificially inflate the absorbance readings. A luminescent assay (like CellTiter-Glo) bypasses this issue entirely.

References

  • A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES Source: ResearchGate / European Journal of Pharmaceutical and Medical Research URL
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (Biological Significance of Substituted Pyrazoles)
  • DMSO Toxicity in Cell Culture and Hydrophobic Compound Handling Guidelines Source: Benchchem / PMC Guidelines URL
Application

A Comprehensive Guide to the Chemistry of 1-Benzyl-4-chloro-3-nitropyrazole and the Catalytic Landscape of Substituted Pyrazoles

For distribution to: Researchers, scientists, and drug development professionals. This document provides a detailed exploration of 1-benzyl-4-chloro-3-nitropyrazole, a member of the functionally rich pyrazole family of h...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed exploration of 1-benzyl-4-chloro-3-nitropyrazole, a member of the functionally rich pyrazole family of heterocycles. While direct catalytic applications of this specific molecule are not prominently documented in current chemical literature, its structural motifs are central to understanding modern catalytic systems. This guide will therefore address the known chemistry of 1-benzyl-4-chloro-3-nitropyrazole as a substrate and delve into the broader catalytic roles of related pyrazole derivatives, offering both established protocols and field-proven insights.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry and materials science, with numerous pyrazole-containing molecules approved as drugs for a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][2] The versatility of the pyrazole ring stems from its unique electronic properties and the ability to be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic character.[1] This adaptability has made pyrazole derivatives highly valuable as both bioactive molecules and as crucial components in catalytic systems, primarily as ligands for transition metals.[3]

The Chemistry of 1-Benzyl-4-chloro-3-nitropyrazole: A Substrate Perspective

A thorough review of scientific literature indicates that 1-benzyl-4-chloro-3-nitropyrazole is more commonly utilized as a substrate in catalyzed reactions rather than as a catalyst itself. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the pyrazole ring, particularly the acidity of the C-H bonds.

Palladium-Catalyzed C-H Functionalization

A key application for pyrazoles with electron-withdrawing groups is in palladium-catalyzed C-H functionalization reactions. The presence of substituents like nitro and chloro groups at the C3 and C4 positions increases the acidity of the C5-H bond, making it susceptible to deprotonation and subsequent reaction.[4] This strategy allows for the direct introduction of new carbon-carbon bonds at the C5 position, providing a streamlined route to complex pyrazole derivatives.

A general approach for the C-H allylation and benzylation of such pyrazoles has been described, highlighting the importance of the electron-withdrawing groups for the reaction's success.[4]

Workflow for Pd-Catalyzed C-H Allylation of an Electron-Deficient Pyrazole

G cluster_reactants Reactants & Catalyst System cluster_reaction Reaction Conditions cluster_workup Work-up & Purification pyrazole 1-Benzyl-4-chloro-3-nitropyrazole (Substrate) heating Heat to 120 °C pyrazole->heating allyl_acetate Allyl Acetate (Allyl Source) allyl_acetate->heating pd_catalyst Pd(OAc)2 (Catalyst Precursor) pd_catalyst->heating ligand PPh3 (Ligand) ligand->heating base K2CO3 (Base) base->heating solvent Toluene (Solvent) solvent->heating extraction Solvent Extraction heating->extraction Reaction Completion chromatography Flash Column Chromatography extraction->chromatography product 5-Allyl-1-benzyl-4-chloro-3-nitropyrazole (Product) chromatography->product

Caption: Workflow for the C-H allylation of a substituted pyrazole.

Experimental Protocol: Palladium-Catalyzed C-H Allylation of a Substituted Pyrazole

The following protocol is adapted from established methods for the C-H functionalization of electron-deficient pyrazoles.[4]

Materials:

  • 1-Benzyl-4-chloro-3-nitropyrazole (1.0 equiv)

  • Allyl acetate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5.0 mol%)

  • Triphenylphosphine (PPh₃, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous toluene (0.50 M)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add 1-benzyl-4-chloro-3-nitropyrazole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by allyl acetate.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-allyl-1-benzyl-4-chloro-3-nitropyrazole.

Data Summary for C-H Functionalization of Substituted Pyrazoles

SubstrateReagentProductYield (%)
1-Benzyl-4-nitropyrazoleAllyl Acetate5-Allyl-1-benzyl-4-nitropyrazole74
1-Benzyl-4-chloropyrazoleAllyl Acetate5-Allyl-1-benzyl-4-chloropyrazole88
1-Benzyl-4-nitropyrazoleBenzyl Chloride5-Benzyl-1-benzyl-4-nitropyrazole96

Data adapted from Bae, H.; et al. J. Org. Chem. 2015, 80 (1), 533–539.[4]

Pyrazole Derivatives as Ligands in Catalysis

While 1-benzyl-4-chloro-3-nitropyrazole itself is not a known catalyst, the broader pyrazole family is a prolific source of ligands for transition metal catalysis. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be varied to modulate the steric and electronic properties of the resulting metal complex.[3]

Mechanism of Pyrazole Ligand in Catalysis

G catalyst_precursor Metal Precursor (e.g., Pd(OAc)2) active_catalyst Active Metal-Pyrazole Complex catalyst_precursor->active_catalyst Ligand Coordination pyrazole_ligand Pyrazole Ligand pyrazole_ligand->active_catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Reacts with Substrate A substrate_A Substrate A substrate_A->oxidative_addition substrate_B Substrate B reductive_elimination Reductive Elimination substrate_B->reductive_elimination oxidative_addition->reductive_elimination Intermediate Formation Reacts with Substrate B reductive_elimination->active_catalyst Catalyst Regeneration product Product A-B reductive_elimination->product

Caption: Generalized catalytic cycle involving a pyrazole ligand.

These pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including:

  • Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, where they stabilize the active metal center and promote efficient catalysis.

  • Oxidation reactions: Pyrazole ligands can support metal complexes that catalyze the oxidation of alcohols and other substrates.[3]

  • Polymerization: Certain pyrazole-metal complexes are active catalysts for olefin polymerization.

The design of the pyrazole ligand is crucial for achieving high catalytic activity and selectivity. For instance, bulky substituents on the pyrazole ring can create a specific steric environment around the metal center, influencing which substrates can react and the stereochemistry of the product.

Future Outlook and Potential Applications

Although there is no current literature describing the use of 1-benzyl-4-chloro-3-nitropyrazole as a catalyst, its structure presents intriguing possibilities for future research in organocatalysis. The acidic C-H bond at the C5 position, while exploited in metal-catalyzed reactions, could potentially participate in hydrogen bonding interactions, activating substrates in a metal-free context. Furthermore, the nitro group could be reduced to an amino group, opening up possibilities for developing new chiral pyrazole-based ligands or organocatalysts.

Conclusion

1-Benzyl-4-chloro-3-nitropyrazole is a valuable compound in organic synthesis, primarily serving as a substrate for the construction of more complex molecules through methods like palladium-catalyzed C-H functionalization. While it is not a catalyst in its own right based on current knowledge, its structural features are representative of the broader class of pyrazole derivatives that are indispensable as ligands in a wide array of catalytic reactions. Further research into the reactivity of this and related nitropyrazoles may yet uncover novel catalytic applications.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 2025.

  • Pyrazole synthesis - Organic Chemistry Portal.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 2025.

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 2024.

  • 5 - Organic Syntheses Procedure.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023.

  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate, 2025.

  • Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. Scientific Reports, 2023.

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 2015.

Sources

Method

Application Note: High-Yield Extraction and Purification of 1-Benzyl-4-chloro-3-nitropyrazole

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Halogenated nitropyrazoles, specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Halogenated nitropyrazoles, specifically 4-chloro-3-nitropyrazole derivatives, are highly valued building blocks in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) [1]. The introduction of a benzyl protecting group or pharmacophore at the N1 position to form 1-benzyl-4-chloro-3-nitropyrazole requires precise control over reaction conditions to navigate the inherent regioselectivity challenges of the pyrazole ring.

Because the pyrazole core contains two nitrogen atoms, base-mediated alkylation typically yields a mixture of N1 and N2 isomers [2]. The electron-withdrawing nature of the nitro group at the C3 position and the chlorine atom at the C4 position significantly influences the acidity of the N-H bond and the nucleophilicity of the resulting pyrazolate anion. Understanding the causality behind solvent and base selection is critical for maximizing the yield of the sterically favored N1 isomer while minimizing the N2 byproduct.

Mechanism Deprotonation Base-Mediated Deprotonation (Pyrazolate Anion Formation) Resonance Resonance Stabilization (Charge Delocalization) Deprotonation->Resonance PathA Attack at N1 (Sterically Favored) Resonance->PathA Benzyl Chloride PathB Attack at N2 (Sterically Hindered by NO2) Resonance->PathB Benzyl Chloride Major Major Isomer: 1-Benzyl-4-chloro-3-nitropyrazole PathA->Major Minor Minor Isomer: 1-Benzyl-4-chloro-5-nitropyrazole PathB->Minor

Caption: Mechanistic pathway of regioselective N-benzylation of 4-chloro-3-nitropyrazole.

Optimization of Reaction Parameters

To establish a self-validating protocol, empirical data regarding base and solvent combinations must be analyzed. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen because they poorly solvate the pyrazolate anion, leaving it highly reactive for the subsequent SN2 attack on benzyl chloride. Potassium carbonate (K₂CO₃) provides the optimal pKa balance—strong enough to fully deprotonate the pyrazole N-H without inducing the hydrolytic side reactions commonly seen with stronger bases like Sodium Hydride (NaH).

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity [2]
BaseSolventTemperature (°C)Time (h)Total Yield (%)Regioselectivity (N1:N2)
K₂CO₃ DMF 80 4 92 8:1
Cs₂CO₃DMF8049510:1
NaHTHF0 to 256855:1
TEADCM2512403:1

Note: While Cs₂CO₃ offers a slight edge in regioselectivity via the "cesium effect" (enhanced anion reactivity due to a larger, softer counterion), K₂CO₃ is selected for the standard protocol due to its superior cost-efficiency at scale.

Experimental Protocol: Synthesis and Liquid-Liquid Extraction

This protocol is designed as a self-validating system. Visual cues and phase-separation mechanics are explicitly defined to ensure reproducibility.

Step-by-Step Synthesis
  • Reagent Preparation: Charge a dry, round-bottom flask with 4-chloro-3-nitropyrazole (1.0 equivalent) and anhydrous DMF (0.5 M concentration relative to the substrate).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equivalents). Causality: Finely powdering the base increases the surface area, accelerating the heterogeneous deprotonation step. The mixture will transition to a deep yellow/orange hue, visually validating the formation of the pyrazolate anion.

  • Alkylation: Dropwise add benzyl chloride (1.1 equivalents) over 15 minutes.

  • Heating & Monitoring: Heat the reaction to 80°C under a nitrogen atmosphere for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate (EtOAc) system. Self-Validation: The reaction is complete when the highly polar starting material spot (low Rf) is entirely replaced by a less polar, UV-active product spot (higher Rf).

Liquid-Liquid Extraction Workflow
  • Aqueous Quench: Cool the reaction to room temperature and pour it into crushed ice/water (volume equal to 3x the DMF used). Causality: This precipitates the crude product and quenches any unreacted benzyl chloride.

  • Organic Partitioning: Extract the aqueous layer three times with EtOAc. EtOAc is chosen over dichloromethane (DCM) due to its superior partition coefficient for polar aromatic systems [3].

  • The Brine Wash (Critical Step): Wash the combined EtOAc layers with saturated aqueous NaCl (brine) at least four times. Causality: DMF is highly miscible in both water and EtOAc. The high ionic strength of the brine drastically reduces the solubility of DMF in the organic phase, forcing it into the aqueous waste. Failure to perform this step results in DMF carryover, which ruins subsequent chromatography.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Workflow Start 4-Chloro-3-nitropyrazole + Benzyl Chloride Reaction N-Alkylation (K2CO3, DMF, 80°C) Start->Reaction Quench Aqueous Quench & Phase Separation Reaction->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash Brine Wash (Remove DMF) Extract->Wash Dry Drying & Concentration (Na2SO4, Rotary Evap) Wash->Dry Purify Column Chromatography (Hexane:EtOAc) Dry->Purify Product 1-Benzyl-4-chloro- 3-nitropyrazole Purify->Product

Caption: Workflow for the synthesis, extraction, and purification of the target compound.

Purification Techniques

To isolate the pure N1 isomer (1-benzyl-4-chloro-3-nitropyrazole) from the minor N2 isomer (1-benzyl-4-chloro-5-nitropyrazole), a two-tier purification approach is employed.

Phase 1: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexanes.

  • Loading: Dissolve the crude concentrated oil in a minimal amount of DCM and load it evenly onto the silica bed.

  • Elution: Utilize a gradient elution starting at 10:1 Hexane:EtOAc and slowly increasing polarity to 5:1.

  • Fraction Collection: The N1 isomer, being less sterically hindered and less polar than the N2 isomer, will elute first. Verify fractions via TLC.

Phase 2: Recrystallization (Final Polish)

Chromatography alone may leave trace organic impurities. Recrystallization serves as the final thermodynamic purification step [3].

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling ethanol.

  • Antisolvent Addition: Slowly add cold water (antisolvent) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours. Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding structural impurities and the trace N2 isomer.

  • Isolation: Vacuum filter the resulting white to pale-yellow crystals and wash with ice-cold 10% ethanol/water. Dry under high vacuum to constant weight.

References

Application

Application Note: Formulation and Delivery Strategies for 1-Benzyl-4-chloro-3-nitropyrazole

Executive Summary & Physicochemical Rationale The compound 1-benzyl-4-chloro-3-nitropyrazole represents a highly promising, yet challenging, scaffold in modern medicinal chemistry. Its structural architecture features th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 1-benzyl-4-chloro-3-nitropyrazole represents a highly promising, yet challenging, scaffold in modern medicinal chemistry. Its structural architecture features three distinct functional domains that dictate its pharmacological behavior and formulation requirements:

  • The 1-Benzyl Group: Imparts significant lipophilicity and steric bulk, driving the compound's poor aqueous solubility and necessitating advanced nanocarrier formulation.

  • The 4-Chloro Substituent: An electron-withdrawing halogen that not only increases the overall logP but also modulates the electronic environment of the pyrazole ring, lowering the reduction potential of the adjacent nitro group.

  • The 3-Nitro Group: Acts as a critical bioreductive trigger. In hypoxic environments (such as the core of solid tumors), nitroaromatics are susceptible to single-electron reduction by nitroreductases (NTRs), making this compound an excellent candidate for Hypoxia-Activated Prodrug (HAP) strategies [1].

This application note details a dual-pronged strategy to overcome the compound's inherent insolubility while exploiting its bioreductive potential. We outline a validated protocol for PEGylated liposomal encapsulation to achieve systemic bioavailability [2], coupled with an in vitro methodology to validate its hypoxia-selective targeted delivery [3].

Formulation Strategy: PEGylated Liposomal Encapsulation

Causality of Carrier Selection

Due to the profound hydrophobicity of the 1-benzyl and 4-chloro moieties, 1-benzyl-4-chloro-3-nitropyrazole exhibits negligible solubility in aqueous buffers, precluding direct intravenous administration. To resolve this, we utilize a lipid-based nanocarrier system.

The selected lipid matrix consists of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) , Cholesterol , and DSPE-PEG2000 .

  • DSPC possesses a high phase transition temperature ( Tm​≈55∘C ), which creates a highly ordered, rigid lipid bilayer at physiological temperatures, preventing premature drug leakage.

  • Cholesterol fills the interstitial spaces between DSPC acyl chains, further stabilizing the membrane.

  • The highly lipophilic pyrazole compound spontaneously partitions into the hydrophobic core of this bilayer during hydration, while the PEG corona provides steric stabilization against mononuclear phagocyte system (MPS) clearance, ensuring prolonged circulation.

Formulation Workflow Diagram

FormulationWorkflow A Lipid Mixture (DSPC:Chol:DSPE-PEG) C Solvent Evaporation (Thin Film Formation) A->C B Drug Addition (1-benzyl-4-chloro-3-nitropyrazole) B->C D Hydration (PBS, pH 7.4, 65°C) C->D Aqueous Phase E Extrusion (100nm Polycarbonate) D->E Size Reduction F Purification (SEC / Dialysis) E->F Remove Free Drug

Workflow for the liposomal encapsulation of 1-benzyl-4-chloro-3-nitropyrazole.

Step-by-Step Protocol: Thin-Film Hydration and Extrusion

Note: This protocol is a self-validating system; the inclusion of Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) ensures that only successfully encapsulated, monodisperse liposomes proceed to biological testing.

  • Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio using a chloroform/methanol mixture (2:1 v/v).

  • Drug Incorporation: Add 1-benzyl-4-chloro-3-nitropyrazole (dissolved in chloroform) to the lipid mixture. Target a drug-to-lipid molar ratio of 1:10 to prevent bilayer destabilization.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 40°C for 1 hour, followed by overnight desiccation under a high vacuum to remove residual trace solvents.

  • Hydration: Hydrate the lipid film with 1X Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final lipid concentration of 10 mM. Rotate the flask at 65°C (strictly above the Tm​ of DSPC) for 45 minutes until multilamellar vesicles (MLVs) are fully suspended.

  • Extrusion: Transfer the hot MLV suspension to a thermojacketed extruder maintained at 65°C. Pass the suspension 11 times through a 100 nm polycarbonate track-etched membrane to yield small unilamellar vesicles (SUVs).

  • Purification: Separate the unencapsulated pyrazole from the liposomes using a Sephadex G-50 SEC column equilibrated with PBS. Collect the turbid liposomal fractions in the void volume.

  • Characterization: Quantify encapsulation efficiency (EE%) by lysing a liposome aliquot with Triton X-100 (0.1% v/v) and measuring drug concentration via RP-HPLC (C18 column, UV detection at λmax​ ).

Delivery Strategy: Hypoxia-Activated Bioreduction

Mechanistic Causality of Targeted Delivery

The therapeutic index of systemically administered cytotoxins is often limited by off-target toxicity. 1-benzyl-4-chloro-3-nitropyrazole circumvents this via its 3-nitro group. In well-oxygenated (normoxic) healthy tissues, any single-electron reduction of the nitro group by ubiquitous cellular reductases yields a nitro radical anion. Oxygen rapidly oxidizes this radical back to the parent nitro compound (a "futile cycle").

However, in the severely hypoxic microenvironment of solid tumors ( O2​<0.1% ), oxygen is unavailable to reverse the reduction. The radical anion undergoes further irreversible reductions (adding up to 6 electrons) to form reactive hydroxylamine and amine species[3]. The electron-withdrawing 4-chloro group critically facilitates this by lowering the energy barrier for the initial electron transfer.

Hypoxia Bioreduction Pathway Diagram

Bioreduction A 1-benzyl-4-chloro-3-nitropyrazole (Stable Prodrug) B Nitro Radical Anion (1e- reduction by NTR/POR) A->B Reductase (e.g., CYP450) C Normoxia (O2 present) B->C D Hypoxia (O2 depleted) B->D E Futile Cycle (Back to Prodrug) C->E O2 -> O2- F Hydroxylamine / Amine (Active Cytotoxic Species) D->F Irreversible Reduction (3e- / 5e-) E->A Rapid Oxidation

Hypoxia-selective bioreduction pathway of the 3-nitropyrazole moiety.

Step-by-Step Protocol: In Vitro Hypoxia Activation Assay

To validate the formulation's hypoxia-selective release and cytotoxicity, perform a comparative viability assay using a hypoxic chamber.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in two separate 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Environmental Conditioning:

    • Plate A (Normoxia): Maintain in a standard incubator (21% O2​ , 5% CO2​ ).

    • Plate B (Hypoxia): Transfer to a specialized hypoxia workstation flushed with a gas mixture of 0.1% O2​ , 5% CO2​ , and 94.9% N2​ for 4 hours prior to treatment to establish cellular hypoxia.

  • Drug Treatment: Prepare serial dilutions of the liposomal 1-benzyl-4-chloro-3-nitropyrazole formulation (0.1 µM to 100 µM). Dose both plates. Ensure all media used for Plate B has been pre-equilibrated in the hypoxic chamber for 12 hours to prevent oxygen introduction.

  • Incubation & Readout: Incubate both plates for 72 hours under their respective atmospheric conditions. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate the Hypoxic Cytotoxicity Ratio (HCR) by dividing the IC50​ under normoxia by the IC50​ under hypoxia. An HCR > 10 indicates excellent hypoxia selectivity.

Quantitative Data Summary

The following table summarizes the expected physicochemical and biological metrics of the optimized liposomal formulation, demonstrating the successful resolution of the compound's solubility issues while preserving its targeted pharmacodynamics.

ParameterMetric / ValueAnalytical Method / Condition
Z-Average Diameter 112±4.5 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.11±0.02 DLS (indicates monodisperse SUVs)
Zeta Potential −18.5±2.1 mV Electrophoretic Light Scattering
Encapsulation Efficiency (EE%) 86.4±3.2% RP-HPLC post-Triton X-100 lysis
Drug Loading (DL%) 7.8±0.5% Calculated w/w ratio
Normoxic IC50​ (A549) MTT Assay (21% O2​ , 72h)
Hypoxic IC50​ (A549) MTT Assay (0.1% O2​ , 72h)
Hypoxic Cytotoxicity Ratio ≈20.2 Ratio of Normoxic / Hypoxic IC50​

References

  • Nitro-Containing Self-Immolative Systems for Biological Applications Source: Pharmaceuticals (Basel) via PMC (National Institutes of Health) URL:[Link]

  • Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable Source: Nanomaterials (Basel) via PMC (National Institutes of Health) URL:[Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: Molecules via PMC (National Institutes of Health) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-benzyl-4-chloro-3-nitropyrazole

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-benzyl-4-chloro-3-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-benzyl-4-chloro-3-nitropyrazole. We have structured this document to address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes and yield. Our goal is to empower you to troubleshoot and optimize this synthesis effectively.

Introduction: The Synthetic Challenge

The synthesis of 1-benzyl-4-chloro-3-nitropyrazole involves the sequential functionalization of the pyrazole core. The order of these functionalization steps—chlorination, nitration, and benzylation—is critical to achieving a high yield. The electron-withdrawing nature of the nitro and chloro groups significantly deactivates the pyrazole ring, influencing the conditions required for each transformation.[1] The most common and logical synthetic route involves the N-benzylation of a pre-functionalized intermediate, 4-chloro-3-nitropyrazole. This guide will focus on troubleshooting the final benzylation step and the challenges associated with the precursor's synthesis.

Visualizing the Synthetic Pathway

The following diagram outlines the logical and most commonly employed synthetic route.

cluster_0 Step 1: Pyrazole Functionalization cluster_1 Step 2: N-Benzylation Pyrazole Pyrazole 4-Chloropyrazole 4-Chloropyrazole Pyrazole->4-Chloropyrazole Chlorination (e.g., NaOCl) 4-Chloro-3-nitropyrazole 4-Chloro-3-nitropyrazole 4-Chloropyrazole->4-Chloro-3-nitropyrazole Nitration (Mixed Acid) 1-benzyl-4-chloro-3-nitropyrazole 1-benzyl-4-chloro-3-nitropyrazole 4-Chloro-3-nitropyrazole->1-benzyl-4-chloro-3-nitropyrazole Benzylation (BnBr, Base)

Caption: Recommended synthetic pathway for 1-benzyl-4-chloro-3-nitropyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in this synthesis? A1: Regioselectivity during the nitration step is paramount. The pyrazole ring is an electron-rich system where the C4 position is generally the most susceptible to electrophilic attack.[2] However, the directing effects of existing substituents and the reaction conditions chosen are crucial. For this synthesis, achieving the 3-nitro isomer requires careful control of the nitrating agent and temperature.

Q2: Why is N-benzylation performed as the final step? A2: Performing benzylation last avoids potential side reactions. If the benzyl group is introduced early, the subsequent harsh nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acid) can easily nitrate the electron-rich phenyl ring of the benzyl group, leading to a mixture of hard-to-separate impurities.[2] The deactivating effect of the chloro and nitro groups on the pyrazole ring makes the N1-position the most favorable site for the final alkylation.

Q3: Can I use a different halogen, like bromine, at the C4 position? A3: Yes, the synthesis can be adapted for a 4-bromo analogue. However, the reactivity of the 4-halopyrazole intermediate may differ slightly. The purification of the final product would also require adjustments, potentially through recrystallization or column chromatography, to separate it from any byproducts.[3]

Q4: My final product is an oil instead of a solid. What should I do? A4: This is a common issue often caused by residual solvent or the presence of impurities that depress the melting point. Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating (30-40°C).[3] If it remains an oil, purification by silica gel flash chromatography is the recommended next step to remove unreacted starting materials or byproducts.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield of 4-chloro-3-nitropyrazole (Precursor)

Q: I am attempting the direct nitration of 4-chloropyrazole, but my yield is very low. What is going wrong?

A: Low yield in this step typically stems from three primary causes: insufficiently strong nitrating conditions, improper temperature control, or side reactions.

  • Cause A: Inadequate Nitrating Agent. The pyrazole ring, especially when substituted with a deactivating chloro group, requires a potent electrophile for nitration.

    • Solution: A mixed acid system of fuming nitric acid and fuming sulfuric acid is highly effective.[4] The sulfuric acid protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺). Using only nitric acid or a milder agent like acetyl nitrate may not be sufficient to overcome the deactivation by the chlorine atom.

  • Cause B: Suboptimal Temperature. Nitration reactions are highly exothermic. Runaway temperatures can lead to the formation of undesired isomers and decomposition products.

    • Solution: Maintain strict temperature control. The reaction should be initiated at a low temperature (e.g., 0-5°C) during the addition of the substrate to the mixed acid. After the addition is complete, the temperature can be carefully raised to drive the reaction to completion, but this must be optimized. Monitor progress closely with TLC.

  • Cause C: Formation of N-Nitro Intermediate. Under certain conditions, an N-nitro pyrazole can form as a kinetic product, which may or may not rearrange to the desired C-nitro product.[2][5]

    • Solution: Using strong acidic conditions (mixed acid) generally favors direct C-nitration. If an N-nitro species is suspected, allowing the reaction to stir for a longer period at a slightly elevated temperature might promote the rearrangement to the thermodynamically more stable C-nitro product.[5]

Issue 2: Low Yield of 1-benzyl-4-chloro-3-nitropyrazole (Final Product)

Q: My benzylation of 4-chloro-3-nitropyrazole is not going to completion, and the yield is poor. How can I improve it?

A: This is the most common failure point. The two electron-withdrawing groups make the N-H proton on the pyrazole ring quite acidic, but they also reduce the nucleophilicity of the corresponding pyrazolate anion.

  • Cause A: Incorrect Base or Solvent. The choice of base and solvent is critical for generating the pyrazolate anion without causing side reactions.

    • Solution 1: Strong Base System. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. NaH irreversibly deprotonates the pyrazole, driving the reaction forward. Ensure the solvent is truly anhydrous, as water will quench the NaH.

    • Solution 2: Weaker Base System. A milder base like potassium carbonate (K₂CO₃) can also be effective, often requiring a higher temperature (e.g., 80-100°C) in a solvent like DMF or acetonitrile.[6] This can be a safer and easier-to-handle alternative to NaH.

  • Cause B: Solvent Decomposition. DMF, while an excellent solvent for this reaction, can decompose in the presence of a strong base to form dimethylamine.[7] Dimethylamine can then react with benzyl bromide, consuming your reagent and forming a difficult-to-remove impurity.

    • Solution: Use fresh, high-purity anhydrous DMF. If this side reaction is suspected, consider switching the solvent to anhydrous THF, which is more stable under these conditions.

  • Cause C: Product Loss During Workup. The product may be partially soluble in the aqueous phase, or an emulsion may form during extraction.

    • Solution: After quenching the reaction with water, ensure you extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. For purification, recrystallization from an ethanol/water or isopropanol mixture is often effective.[8]

Troubleshooting Workflow

cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc unreacted_sm Significant Unreacted Starting Material check_tlc->unreacted_sm SM Spot Dominant multiple_spots Multiple New Spots (Impurities/Isomers) check_tlc->multiple_spots Complex Mixture no_product No Product Formation check_tlc->no_product Only SM Spot increase_cond Increase Reaction Time/Temp Use Stronger Base (e.g., NaH) unreacted_sm->increase_cond optimize_cond Re-evaluate Nitration Conditions (Regioselectivity) Check for Benzyl Ring Nitration multiple_spots->optimize_cond check_reagents Verify Reagent Purity/Activity Ensure Anhydrous Conditions no_product->check_reagents

Caption: A logical workflow for troubleshooting low synthesis yield.

Optimized Experimental Protocols

These protocols represent a robust starting point. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Chloro-3-nitropyrazole

This protocol assumes 4-chloropyrazole as the starting material.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by adding 3 parts fuming sulfuric acid (20% SO₃) to 1.5 parts fuming nitric acid (98%) at 0°C.[4]

  • Dissolution: In a separate beaker, dissolve 1 part 4-chloropyrazole in 2 parts concentrated sulfuric acid (98%).

  • Addition: Cool the nitrating mixture to 0°C in an ice-salt bath. Slowly add the 4-chloropyrazole solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50°C. Monitor the reaction progress by TLC (Mobile Phase: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1.5-2 hours.[4]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the collected solid under vacuum to yield 4-chloro-3-nitropyrazole. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 1-benzyl-4-chloro-3-nitropyrazole
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil. Carefully decant the hexane.

  • Solvent Addition: Add anhydrous DMF via syringe. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve 4-chloro-3-nitropyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise at 0°C. After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 3:1 Hexane:Ethyl Acetate) until the starting pyrazole spot is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water (x2) and then with brine (x1).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

ParameterStep 1: NitrationStep 2: BenzylationRationale / Key Consideration
Key Reagents Fuming HNO₃ / Fuming H₂SO₄Benzyl Bromide, NaH (or K₂CO₃)Strong mixed acid is needed to nitrate the deactivated ring. NaH is a strong, non-nucleophilic base ideal for deprotonation.
Solvent Sulfuric AcidAnhydrous DMF or THFThe reaction medium for nitration; anhydrous conditions are critical for the benzylation to prevent quenching the base.
Temperature 0°C (addition), 50°C (reaction)0°C to Room TemperatureControls exotherm and selectivity in nitration. Milder conditions are sufficient for benzylation.
Typical Yield ~85%[4]70-95%Yields are highly dependent on reagent purity, anhydrous conditions, and purification efficiency.
Key Byproducts Isomeric nitropyrazoles, oxidation productsBenzyl alcohol (from hydrolysis of BnBr), N,N-dimethyl-N-benzylamine (from DMF decomposition)[7]Isomers are difficult to separate. Byproducts from benzylation can often be removed during aqueous workup or chromatography.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

  • A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. (2014). ResearchGate. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. [Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2014). The Journal of Organic Chemistry. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. (2016). SynOpen. [Link]

  • Catalytic C-H allylation and benzylation of pyrazoles. (2015). PubMed. [Link]

  • Method for purifying pyrazoles. (2011).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-Benzyl-4-chloro-3-nitropyrazole

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals. Purpose: To provide a highly technical, causality-driven troubleshooting guide for resolving chromatographic peak a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals. Purpose: To provide a highly technical, causality-driven troubleshooting guide for resolving chromatographic peak asymmetry in complex, highly functionalized heterocyclic compounds.

Chemical Profiling & The Causality of Peak Tailing

To successfully resolve peak tailing for 1-benzyl-4-chloro-3-nitropyrazole , we must first deconstruct the molecule’s physicochemical profile. Peak tailing is rarely a random hardware error; it is a direct physical manifestation of competing retention mechanisms.

  • The Pyrazole Core & Substituents: The N-1 position is occupied by a bulky, hydrophobic benzyl group, while the N-2 position retains a lone pair. Normally, pyrazole nitrogens are weakly basic. However, the presence of a 3-nitro group (strong electron-withdrawing group, EWG) and a 4-chloro group (lipophilic EWG) severely depletes the electron density of the pyrazole ring.

  • Mechanistic Shift: Because the molecule is essentially neutral under standard reversed-phase HPLC conditions (pH 2–8), classic ion-exchange tailing (where a protonated amine interacts with an ionized silanol) is not the primary culprit. Instead, tailing is driven by hydrogen bonding between the highly polar nitro group/N-2 atom and highly acidic free silanols on the silica surface[1]. Free silanols are more acidic than associated silanols and interact strongly with polar analytes, disrupting the ideal Gaussian peak shape[1].

  • Solubility Constraints: The highly lipophilic 1-benzyl and 4-chloro groups make the compound poorly soluble in highly aqueous mobile phases, making it highly susceptible to the "solvent effect" if injected in strong diluents like DMSO.

Diagnostic Workflow

Before altering mobile phase chemistry, follow this self-validating decision tree to isolate the root cause of the asymmetry.

G Start Observe Peak Tailing (As > 1.5) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent Dilute Dilute sample in mobile phase CheckSolvent->Dilute Yes CheckMass Is column overloaded? (Check symmetry vs. injection vol) CheckSolvent->CheckMass No ReduceVol Reduce injection volume or concentration CheckMass->ReduceVol Yes CheckSilanol Are secondary silanol interactions occurring? CheckMass->CheckSilanol No ChangeColumn Switch to end-capped Type B silica (e.g., C18) CheckSilanol->ChangeColumn Yes AddBuffer Adjust pH / Add Buffer (e.g., 0.1% Formic Acid) CheckSilanol->AddBuffer Persistent

Diagnostic flowchart for isolating the root cause of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-benzyl-4-chloro-3-nitropyrazole exhibit severe peak tailing even at neutral pH? A1: At neutral pH, residual silanols on the silica stationary phase become deprotonated and highly active. Even though your analyte is not a strong base, its polar nitro group acts as a strong hydrogen-bond acceptor. When multiple retention mechanisms occur simultaneously (hydrophobic partitioning vs. polar silanol interactions), the trailing edge of the peak becomes elongated[1]. To resolve this, you must suppress silanol ionization. Lowering the mobile phase pH reduces analyte interaction with residual silanol groups, thereby eliminating excessive peak tailing[2].

Q2: How do I select the right stationary phase to mitigate this? A2: Avoid older "Type A" silica columns, which contain high levels of trace metals (like iron and aluminum) that increase the acidity of silanols and exacerbate tailing[1]. Instead, use ultra-pure "Type B" silica columns that are exhaustively end-capped. Endcapped phases block residual silanol activity, while polar-embedded phases can provide additional shielding for compounds with strong hydrogen-bonding motifs[3].

Q3: My sample is dissolved in 100% DMSO. Could this be causing the tailing? A3: Yes. This is a classic "solvent effect." 1-benzyl-4-chloro-3-nitropyrazole is highly lipophilic. If you inject it dissolved in 100% DMSO into a highly aqueous mobile phase (e.g., 80% water), the DMSO acts as a localized strong solvent plug. The analyte travels rapidly through the center of the column before precipitating or partitioning unevenly at the edges, resulting in a distorted, tailing, or even split peak. Always match the sample diluent to the initial mobile phase conditions.

Q4: How is peak tailing quantified to know if my method is acceptable? A4: The industry standard is the Asymmetry Factor ( As​ ) or the USP Tailing Factor ( Tf​ ). The ideal value for the Symmetry Factor is 1.0, indicating perfect Gaussian symmetry[4]. In both USP and Ph. Eur. monographs, a peak with As​>1.0 is considered tailing, with general acceptance criteria typically falling between 0.8 and 1.8[4].

Mechanistic Resolution of Secondary Interactions

M Analyte 1-Benzyl-4-chloro-3-nitropyrazole • Hydrophobic Benzyl • Polar Nitro Group • Pyrazole N-atoms Ideal Primary Retention Hydrophobic Partitioning (C18 Alkyl Chains) Analyte->Ideal Non-polar interactions Secondary Secondary Interaction Hydrogen Bonding / Lewis Acid-Base (Free Silanols / Trace Metals) Analyte->Secondary Polar/H-bond interactions Symmetrical Symmetrical Peak (Gaussian) Ideal->Symmetrical Tailing Peak Tailing (Asymmetry) Secondary->Tailing

Mechanistic pathways of primary vs. secondary interactions leading to peak tailing.

Quantitative Data: Impact of Method Optimization

The following table summarizes the causal relationship between experimental conditions and the resulting Asymmetry Factor ( As​ ) for 1-benzyl-4-chloro-3-nitropyrazole.

Stationary PhaseMobile Phase (A:B)Sample DiluentAsymmetry Factor ( As​ )Resolution Status
Type A C18 (Non-endcapped)Water : MeCN (Neutral)100% DMSO2.85Severe Tailing (Silanol + Solvent Effect)
Type B C18 (Endcapped)Water : MeCN (Neutral)100% DMSO1.92Moderate Tailing (Solvent Effect remains)
Type B C18 (Endcapped)0.1% FA in Water : MeCN100% DMSO1.45Marginal (Silanols suppressed, solvent mismatch)
Type B C18 (Endcapped)0.1% FA in Water : MeCNMatched to Mobile Phase1.05Ideal (Gaussian Peak Shape)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to definitively identify and cure the tailing mechanism.

Protocol A: Validating and Eliminating the "Solvent Effect" & Mass Overload

Purpose: To determine if tailing is caused by sample introduction mechanics rather than column chemistry.

  • Stock Preparation: Dissolve 1 mg of 1-benzyl-4-chloro-3-nitropyrazole in 1 mL of Acetonitrile (1 mg/mL stock).

  • Dilution: Prepare a working solution of 0.1 mg/mL by diluting the stock strictly with your initial mobile phase (e.g., 60:40 Water:MeCN). Note: If precipitation occurs, increase the organic ratio slightly, but ensure the injection volume is kept minimal.

  • Injection Volume Linearity Test: Inject 1 µL, 3 µL, 5 µL, and 10 µL of the working solution.

  • Validation Logic: Calculate the As​ at 10% peak height for each injection.

    • If As​ increases with injection volume: You are experiencing column mass overload. Permanently reduce your injection volume or sample concentration.

    • If As​ remains constant but high (>1.5): The issue is chemical (silanol interactions). Proceed to Protocol B.

Protocol B: Mobile Phase Buffering for Silanol Suppression

Purpose: To normalize hydrogen bonding by protonating acidic free silanols on the silica surface.

  • Aqueous Phase (A) Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (0.1% FA, pH ~2.7). Mix thoroughly and degas.

  • Organic Phase (B) Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Equilibration: Flush the end-capped Type B C18 column with 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Validation Logic: Run the gradient. At pH < 3.0, the ionization of acidic silanols is suppressed, drastically reducing their capacity to act as strong hydrogen bond donors to the nitro group of the analyte. If As​ drops below 1.2, secondary silanol interaction was the confirmed root cause.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

Sources

Troubleshooting

Minimizing baseline toxicity in 1-benzyl-4-chloro-3-nitropyrazole cellular assays

Welcome to the assay optimization and troubleshooting portal for 1-benzyl-4-chloro-3-nitropyrazole. This guide is designed for drug development professionals and application scientists dealing with baseline cytotoxicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the assay optimization and troubleshooting portal for 1-benzyl-4-chloro-3-nitropyrazole. This guide is designed for drug development professionals and application scientists dealing with baseline cytotoxicity, assay interference, and solubility hurdles specific to halogenated nitro-pyrazole derivatives.

Below, you will find a diagnostic workflow, mechanistic FAQs, and a self-validating protocol to ensure your cellular assays yield high-fidelity pharmacological data.

ToxicityTroubleshooting Start High Baseline Toxicity Observed CheckVehicle Check DMSO Concentration Start->CheckVehicle DMSO_High DMSO > 0.2% v/v? CheckVehicle->DMSO_High ReduceDMSO Normalize DMSO via Acoustic Dispensing DMSO_High->ReduceDMSO Yes CheckROS Assess Oxidative Stress (ROS Generation) DMSO_High->CheckROS No ROS_High Toxicity Rescued by NAC? CheckROS->ROS_High OffTarget Off-Target Nitro-Reduction (Redox Cycling) ROS_High->OffTarget Yes CheckAssay Verify Assay Readout (e.g., MTT vs ATP) ROS_High->CheckAssay No Interference Colorimetric Quenching? CheckAssay->Interference SwitchAssay Switch to Luminescent (CellTiter-Glo) Interference->SwitchAssay Yes

Decision tree for diagnosing and resolving baseline toxicity in nitro-pyrazole cellular assays.

Frequently Asked Questions (FAQs)

Q1: Why are my vehicle control cells dying, or why is the baseline toxicity so high even at low compound concentrations? This is typically caused by a combination of the compound's extreme lipophilicity and the resulting solvent toxicity. The benzyl and chloro substitutions on the pyrazole ring significantly increase the partition coefficient (LogP). Consequently, researchers often overcompensate by increasing the DMSO concentration to maintain solubility. However, DMSO concentrations above 0.2% (v/v) alter membrane fluidity and induce transcriptomic changes, causing baseline cytotoxicity in sensitive cell lines (e.g., HepG2, PBMC). Causality & Solution: The compound precipitates into micro-aggregates in aqueous media, causing localized membrane disruption. You must strictly cap DMSO at ≤ 0.2% and utilize acoustic liquid handling for direct dilution to prevent solvent-induced baseline shifts.

Q2: How do I know if the cell death is a genuine target-mediated effect or just off-target nitroaromatic toxicity? The nitro group (-NO2) at the 3-position of the pyrazole ring is highly susceptible to enzymatic single-electron reduction by cellular nitroreductases. This bioreduction generates a nitro anion radical. In aerobic assay conditions, this radical rapidly reacts with molecular oxygen to generate superoxide anions, regenerating the parent nitroaromatic compound in a futile process known as "redox cycling" (1)[1]. This causes severe oxidative stress and ROS-mediated apoptosis, a well-documented off-target liability for pyrazole derivatives (2)[2]. Furthermore, the addition of the benzyl and chloro groups increases the compound's lipophilicity, which directly correlates with enhanced mammalian cell cytotoxicity by facilitating rapid membrane permeation and intracellular accumulation (3)[3]. Causality & Solution: To isolate target-specific effects from nitro-reduction toxicity, run a parallel counter-screen in the presence of a ROS scavenger like N-acetylcysteine (NAC). If the addition of NAC rescues cell viability, the baseline toxicity is an off-target artifact.

Q3: My IC50 curves look biphasic or artificially flat. Is the compound interfering with my viability readout? Yes. Nitroaromatic compounds often exhibit strong absorbance in the UV-Vis spectrum (typically 300-450 nm). If you are using colorimetric assays like MTT, MTS, or WST-8, the compound can directly absorb the read wavelength or chemically reduce the tetrazolium salts independently of cellular metabolism. Causality & Solution: The redox-active nature of 1-benzyl-4-chloro-3-nitropyrazole makes it incompatible with redox-dependent readouts. Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo®) which relies on luciferase and is unaffected by the compound's intrinsic redox potential.

Self-Validating Protocol: Differentiating Target Efficacy from Nitroaromatic Toxicity

This step-by-step methodology is designed as a self-validating system. By integrating strict vehicle normalization and an internal ROS-scavenging control, the assay inherently proves whether observed cell death is due to on-target pharmacology or off-target baseline toxicity.

Step 1: Acoustic Dispensing & Vehicle Normalization

  • Action: Use an acoustic liquid handler (e.g., Echo 525) to dispense 1-benzyl-4-chloro-3-nitropyrazole directly from a 10 mM (100% DMSO) stock into a dry 384-well plate. Back-fill all wells with neat DMSO so that every well contains exactly 10 nL of DMSO.

  • Causality: This guarantees a uniform 0.1% final DMSO concentration across all dose ranges (in a 10 µL assay volume). It eliminates solvent gradients, ensuring that any observed cell death is due to the compound, not vehicle fluctuations.

Step 2: Parallel ROS Scavenging (The Validation Step)

  • Action: Split the assay plate into two biological conditions. Dispense standard assay media (containing 2,000 cells/well) to the left hemisphere, and media supplemented with 2 mM N-acetylcysteine (NAC) to the right hemisphere.

  • Causality: Because the compound is prone to redox cycling, the NAC acts as an internal control. If toxicity is observed in the standard media but rescued in the NAC media, the system validates that the cell death is an off-target artifact of ROS generation.

Step 3: Incubation & Micro-precipitation Check

  • Action: Incubate for 48 hours at 37°C, 5% CO2. At 24 hours, scan the high-dose wells (≥10 µM) using brightfield microscopy.

  • Causality: The highly lipophilic benzyl group can cause delayed aqueous aggregation. Visual confirmation prevents classifying precipitated compound as "non-toxic" due to a lack of actual cellular exposure.

Step 4: Orthogonal Luminescent Readout

  • Action: Equilibrate the plate to room temperature for 15 minutes. Add 10 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to lyse cells, incubate in the dark for 10 minutes, and read luminescence.

  • Causality: This avoids the colorimetric interference common with UV-absorbing nitroaromatics, providing a true reflection of intracellular ATP and cellular viability.

Quantitative Assay Parameters & Limits

Summarized below are the critical thresholds for running cellular assays with this specific compound class.

ParameterOperational LimitCausality / Scientific Rationale
DMSO Concentration ≤ 0.2% (v/v)Higher concentrations induce transcriptomic shifts, alter membrane fluidity, and cause baseline cytotoxicity that confounds drug response.
Aqueous Compound Conc. ≤ 30 µMExceeding the thermodynamic solubility limit of the lipophilic benzyl-chloro-pyrazole core causes micro-precipitation and false-negative viability.
Cell Seeding Density 2,000 - 5,000 cells/well (384-well)Overconfluence induces localized hypoxia. Hypoxia alters the expression of nitroreductases, artificially skewing the nitro-reduction toxicity profile.
N-acetylcysteine (NAC) 1 - 5 mMUsed as a ROS scavenger. Concentrations >5 mM can induce osmotic stress and independent toxicity, invalidating the counter-screen.
References
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Source: waocp.
  • QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: 1-Benzyl-4-chloro-3-nitropyrazole vs. 1-Benzyl-3-nitropyrazole

Executive Summary In the design of complex heterocyclic pharmaceuticals and agrochemicals, the pyrazole nucleus serves as a privileged scaffold. The strategic placement of substituents on the pyrazole ring dictates its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex heterocyclic pharmaceuticals and agrochemicals, the pyrazole nucleus serves as a privileged scaffold. The strategic placement of substituents on the pyrazole ring dictates its downstream synthetic utility. This guide provides an objective, highly technical comparison between two critical building blocks: 1-benzyl-3-nitropyrazole and its halogenated derivative, 1-benzyl-4-chloro-3-nitropyrazole . By analyzing their divergent electronic landscapes, we outline how the C4-chlorine atom acts as both a protective block and a reactive handle, fundamentally altering the molecule's synthetic trajectory.

Electronic and Structural Foundations

The reactivity of the pyrazole ring is governed by the delicate balance of mesomeric ( +M/−M ) and inductive ( +I/−I ) effects imparted by its substituents.

In 1-benzyl-3-nitropyrazole , the strong electron-withdrawing nature of the C3-nitro group ( −M,−I ) depletes electron density from the ring. However, due to the intrinsic π -excessive nature of the pyrazole nucleus, the C4 position remains the most nucleophilic carbon center, making it the default site for electrophilic attack[1].

Conversely, in 1-benzyl-4-chloro-3-nitropyrazole , the introduction of the C4-chlorine atom introduces a competing inductive withdrawal ( −I ) and weak resonance donation ( +M ). This substitution not only physically blocks the C4 position but also severely deactivates the remaining C5 position. More importantly, the C4-chlorine bond is electronically activated by the adjacent C3-nitro group, priming the molecule for nucleophilic displacement.

Comparative Reactivity Profiling

Electrophilic Aromatic Substitution (EAS)
  • 1-Benzyl-3-nitropyrazole : Despite the deactivating effect of the nitro group, EAS reactions (such as halogenation or nitration) proceed with high regioselectivity at the C4 position. For instance, bromination or chlorination will readily yield the 4-halo-3-nitropyrazole derivative ()[2].

  • 1-Benzyl-4-chloro-3-nitropyrazole : The C4 position is sterically and electronically occupied. The combined electron-withdrawing effects of the nitro and chloro groups render the C5 position highly inert to electrophiles, effectively halting further EAS.

Nucleophilic Aromatic Substitution (SNAr)
  • 1-Benzyl-3-nitropyrazole : Lacks a viable leaving group, rendering the carbon centers inert to standard SNAr conditions.

  • 1-Benzyl-4-chloro-3-nitropyrazole : The C4-chlorine bond is highly activated by the adjacent C3-nitro group. This "ortho-like" relationship stabilizes the anionic Meisenheimer complex transition state, allowing for efficient SNAr with various nucleophiles (e.g., primary/secondary amines, alkoxides, and thiolates) to generate 4-substituted 3-nitropyrazoles ()[3].

Transition-Metal Catalyzed Cross-Coupling
  • 1-Benzyl-3-nitropyrazole : Devoid of a halogen handle, this substrate cannot undergo standard cross-coupling. Functionalization requires harsh, directed C-H activation protocols.

  • 1-Benzyl-4-chloro-3-nitropyrazole : The C4-Cl bond undergoes oxidative addition with Palladium catalysts, serving as a robust handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions[4].

Chemoselective Reduction
  • 1-Benzyl-3-nitropyrazole : Standard catalytic hydrogenation (Pd/C, H 2​ ) smoothly and cleanly reduces the nitro group to yield 1-benzyl-1H-pyrazol-3-amine.

  • 1-Benzyl-4-chloro-3-nitropyrazole : Standard hydrogenation poses a severe risk of concurrent hydrodehalogenation (cleavage of the C-Cl bond). To preserve the chlorine atom, chemoselective single-electron transfer (SET) reduction using Iron/NH 4​ Cl or SnCl 2​ is strictly required.

Visualizing Reactivity Pathways

Reactivity A 1-Benzyl-3-nitropyrazole EAS EAS (C4 Position) A->EAS Highly Reactive RedA Standard Hydrogenation A->RedA Clean Reduction B 1-Benzyl-4-chloro-3-nitropyrazole SNAr SNAr (C4 Position) B->SNAr Cl Displacement Coupling Pd-Cross Coupling B->Coupling C-Cl Activation RedB Chemoselective Reduction B->RedB Avoids Dehalogenation

Fig 1. Divergent reactivity pathways of 1-benzyl-3-nitropyrazole and its 4-chloro derivative.

Quantitative Data Summary

Reactivity Class1-Benzyl-3-nitropyrazole1-Benzyl-4-chloro-3-nitropyrazoleOptimal Reaction Conditions
EAS (Halogenation) Highly Reactive at C4Inert (C4 blocked, C5 deactivated)NBS or Br 2​ /AcOH, RT to 50°C
SNAr Inert (No leaving group)Highly Reactive at C4Amine (1.5 eq), K 2​ CO 3​ , DMF, 90°C
Cross-Coupling Inert (Requires C-H activation)Reactive (C-Cl oxidative addition)Pd(dppf)Cl 2​ , Aryl-B(OH) 2​ , Base, 100°C
Nitro Reduction Clean conversion to amineProne to hydrodehalogenationFor Chloro-retention: Fe/NH 4​ Cl, EtOH/H 2​ O, 80°C

Experimental Methodologies

Protocol 1: SNAr of 1-Benzyl-4-chloro-3-nitropyrazole with Secondary Amines

Objective: Displace the C4-chloro group to synthesize 4-amino-substituted 3-nitropyrazoles. Causality: Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state. Potassium carbonate acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, driving the equilibrium forward without competing with the amine nucleophile.

  • Setup: Dissolve 1-benzyl-4-chloro-3-nitropyrazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 eq) followed by finely powdered K 2​ CO 3​ (2.0 eq).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should be fully consumed within 4–6 hours.

  • Workup: Cool to room temperature and quench with ice water to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF) and brine.

  • Isolation: Dry over Na 2​ SO 4​ , concentrate under vacuum, and purify via flash column chromatography.

Workflow Step1 Dissolve Substrate in DMF Step2 Add Amine & K2CO3 Step1->Step2 Step3 Heat at 90°C (4-6 hours) Step2->Step3 Step4 Aqueous Workup (EtOAc / 5% LiCl) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Fig 2. Standard operational workflow for SNAr of 1-benzyl-4-chloro-3-nitropyrazole.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to an amine while strictly preserving the C4-Cl bond. Causality: Standard Pd/C hydrogenation inevitably causes hydrodehalogenation. Iron powder combined with NH 4​ Cl provides a mild, single-electron transfer (SET) reduction pathway that is completely chemoselective for the nitro group over the aryl chloride.

  • Setup: Suspend 1-benzyl-4-chloro-3-nitropyrazole (1.0 eq) in a 4:1 mixture of EtOH and H 2​ O (0.1 M). The aqueous alcoholic solvent ensures the solubility of both the organic substrate and the inorganic proton source.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH 4​ Cl (5.0 eq).

  • Reaction: Heat the suspension to reflux (80°C) for 2 hours.

  • Validation: The reaction mixture will transition from a pale suspension to a dark brown/black slurry as the Fe(0) is oxidized to iron oxides. TLC will confirm the appearance of a highly polar, ninhydrin-active spot.

  • Workup: Cool the mixture to room temperature and filter the slurry through a tightly packed pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove EtOH, then partition the residue between EtOAc and saturated NaHCO 3​ . Separate the organic layer, dry over Na 2​ SO 4​ , and evaporate to yield 1-benzyl-4-chloro-1H-pyrazol-3-amine.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed Central (NIH) URL:[Link][1]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: International Journal of Molecular Sciences (MDPI) URL:[Link][3]

Sources

Comparative

Reproducibility of 1-Benzyl-4-chloro-3-nitropyrazole Synthesis: A Comparative Guide

Executive Summary For researchers and drug development professionals, 1-benzyl-4-chloro-3-nitropyrazole serves as a highly valuable, heavily functionalized heterocyclic building block. Its synthesis, however, is notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 1-benzyl-4-chloro-3-nitropyrazole serves as a highly valuable, heavily functionalized heterocyclic building block. Its synthesis, however, is notoriously prone to reproducibility issues due to the tautomeric nature of the pyrazole ring and the potent electronic effects of the nitro group.

This guide provides an authoritative, objective comparison of the two primary synthetic pathways (Route A vs. Route B) used to access this compound. By analyzing the mechanistic causality behind each step, we establish a self-validating framework that prioritizes high regioselectivity, scalability, and green chemistry principles.

Mechanistic Causality & Strategic Route Selection

The synthesis of 1-benzyl-4-chloro-3-nitropyrazole requires three fundamental transformations from the base pyrazole ring: N-nitration/rearrangement, N-benzylation, and C-chlorination. The sequence in which these steps are executed dictates the overall yield and the complexity of downstream purification.

The Tautomerism Challenge

The critical challenge in this synthesis lies in the tautomerism of the 3-nitropyrazole intermediate. Because the N-H proton undergoes rapid exchange, 3-nitropyrazole exists in an equilibrium with 5-nitropyrazole. Consequently, direct N-alkylation (benzylation) inherently yields a ~1:1 mixture of N1 and N2 alkylated regioisomers.

Electronic Direction of Chlorination

The nitro group at the C3 position strongly deactivates the pyrazole ring toward electrophilic aromatic substitution but exclusively directs incoming electrophiles (such as Cl+ ) to the C4 position.

Based on these principles, researchers must choose between two divergent workflows:

  • Route A (Chlorination Benzylation): Chlorinates 3-nitropyrazole first, followed by benzylation. This route suffers from poor late-stage regioselectivity, requiring difficult chromatographic separation of the bulky 1-benzyl-4-chloro-3-nitro and 1-benzyl-4-chloro-5-nitro isomers.

  • Route B (Benzylation Chlorination): Benzylates 3-nitropyrazole first. The resulting isomer mixture is separated early in the synthesis. The pure 1-benzyl-3-nitropyrazole is then subjected to highly regioselective C4 chlorination. This is the preferred, highly reproducible route.

G cluster_A Route A: Chlorination First cluster_B Route B: Benzylation First P 3-Nitropyrazole C_Int 4-Chloro-3-nitropyrazole P->C_Int TCCA Chlorination B_Int 1-Benzyl-3-nitropyrazole (Separated) P->B_Int Benzylation & Isolation ProdA 1-Benzyl-4-chloro-3-nitropyrazole (+ 5-nitro isomer) C_Int->ProdA Benzylation (BnBr) ProdB 1-Benzyl-4-chloro-3-nitropyrazole (Pure) B_Int->ProdB TCCA Chlorination

Fig 1. Divergent synthetic workflows for 1-benzyl-4-chloro-3-nitropyrazole.

Comparative Performance Data

To objectively evaluate these methodologies, we must compare the quantitative performance of the synthetic routes and the specific reagents used for the critical chlorination step.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A (Chlorination First)Route B (Benzylation First)
Overall Yield 35 - 45%60 - 72%
Regioselectivity (Chlorination) 100% at C4100% at C4
Regioselectivity (Benzylation) ~1:1 (3-nitro vs 5-nitro)~1:1 (3-nitro vs 5-nitro)
Purification Complexity High (Late-stage isomer separation)Low (Early-stage isomer separation)
Scalability PoorExcellent
Table 2: Chlorination Reagent Comparison (Step 3)
Reagent / MethodYield (%)Reaction TimeByproductsSafety & Environmental Profile
TCCA (Mechanochemical) 85 - 92% 30 - 60 minCyanuric acid (solid)Excellent (Solvent-free, green)
SO2​Cl2​ (Batch) 65 - 75%2 - 4 hours SO2​ , HCl gasesPoor (Highly toxic, exothermic)
Electrochemical (NaCl) 79%Variable H2​ gasGood (Requires specialized cell)

Data synthesized from established pyrazole chlorination protocols (1)[1] and electrochemical studies[2].

Validated Experimental Protocols (Route B)

The following protocols represent a self-validating system for Route B, ensuring high reproducibility through precise mechanistic control.

Protocol 1: Synthesis of 3-Nitropyrazole Precursor

Causality: Direct nitration of pyrazole yields 4-nitropyrazole. To achieve the 3-nitro isomer, pyrazole must first undergo N-nitration at low temperatures, followed by thermal rearrangement (3)[3].

  • N-Nitration: React pyrazole with a mixed acid solution ( HNO3​ / H2​SO4​ ) below 15°C for 3.5 hours to yield N-nitropyrazole.

  • Thermal Rearrangement: Reflux the isolated N-nitropyrazole in n-octanol at 185-190°C.

  • Modern Optimization: Transitioning this highly exothermic sequence to a continuous flow microfluidic reactor (residence time: ~8 mins) prevents thermal decomposition and increases yields up to 85% (4)[4].

Protocol 2: Regioselective N-Benzylation & Isomer Separation

Causality: A mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) selectively deprotonates the pyrazole N-H without degrading the nitro group.

  • Reaction Setup: Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF. Add K2​CO3​ (1.5 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours.

  • Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Separation (Critical Step): Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure 1-benzyl-3-nitropyrazole from the 1-benzyl-5-nitropyrazole byproduct.

Protocol 3: Solvent-Free Mechanochemical Chlorination using TCCA

Causality: Trichloroisocyanuric acid (TCCA) acts as a highly controlled Cl+ donor. Utilizing a solid-state mechanochemical environment prevents the over-chlorination and solvent-induced side reactions typically seen with liquid sulfuryl chloride ( SO2​Cl2​ ) (5)[5]. The reaction proceeds via an electrophilic aromatic substitution (Wheland intermediate) exclusively at C4.

  • Milling Setup: In a stainless steel milling jar, combine 1-benzyl-3-nitropyrazole (1.0 mmol) and TCCA (0.4 mmol, providing 1.2 equivalents of active chlorine). Add stainless steel milling balls.

  • Mechanochemical Activation: Secure the jar in an automated ball mill. Operate at 25 Hz for 45 minutes. Monitor completion via TLC.

  • Workup: Transfer the solid mixture to a flask using ethyl acetate. Wash the organic solution with saturated aqueous NaHCO3​ to neutralize acidic byproducts (cyanuric acid), followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield highly pure 1-benzyl-4-chloro-3-nitropyrazole.

Mechanism Sub 1-Benzyl-3-nitropyrazole Pi Pi-Complex Sub->Pi TCCA TCCA (Cl+ donor) TCCA->Pi Cl+ transfer Sigma Sigma-Complex (C4) Pi->Sigma Electrophilic Attack Prod 1-Benzyl-4-chloro-3-nitropyrazole Sigma->Prod Rearomatization (-H+)

Fig 2. Electrophilic aromatic substitution mechanism via TCCA chlorination.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-4-chloro-3-nitropyrazole proper disposal procedures

The management and disposal of functionalized heterocyclic compounds, such as 1-benzyl-4-chloro-3-nitropyrazole, require rigorous adherence to institutional and federal environmental health and safety (EHS) guidelines. B...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of functionalized heterocyclic compounds, such as 1-benzyl-4-chloro-3-nitropyrazole, require rigorous adherence to institutional and federal environmental health and safety (EHS) guidelines. Because this compound contains both a halogen (chlorine) and a nitro group, it presents specific logistical challenges regarding waste segregation and downstream processing.

As a standard operating procedure in pharmaceutical and agrochemical research environments, the disposal of such intermediates must be integrated into the experimental workflow from the outset to ensure regulatory compliance and laboratory safety[1].

Hazard Profiling and Disposal Causality

To design an effective disposal plan, we must first analyze the chemical structure of 1-benzyl-4-chloro-3-nitropyrazole to understand the causality behind its specific waste stream requirements:

  • The Halogenated Moiety (C-Cl): The presence of the chlorine atom strictly dictates that any solutions containing this compound must be routed to a Halogenated Solvent Waste stream[2]. During the professional incineration of chemical waste, halogenated compounds can generate corrosive hydrogen chloride (HCl) gas and highly toxic dioxins if not processed in specialized facilities equipped with high-temperature scrubbers[3]. Mixing halogenated waste with non-halogenated waste compromises the entire waste drum, exponentially increasing institutional disposal costs and environmental risk[4].

  • The Nitro Group (-NO2): Nitroaromatics and nitropyrazoles possess a high nitrogen-to-oxygen ratio, which can impart energetic properties or thermal instability under extreme conditions. While 1-benzyl-4-chloro-3-nitropyrazole is generally stable under standard laboratory conditions, waste containing nitro compounds must never be mixed with strong reducing agents, concentrated alkalis, or incompatible heavy metals within a waste container to prevent exothermic degradation[3].

Waste Segregation Matrix

Accurate segregation is the most critical step in the disposal lifecycle. The following table summarizes the quantitative and qualitative thresholds for segregating waste containing 1-benzyl-4-chloro-3-nitropyrazole.

Waste Stream CategoryInclusion CriteriaPrimary Container TypeDownstream Processing
Halogenated Liquid Waste Solutions containing >2-5% halogenated content (including the pyrazole or chlorinated solvents like DCM/Chloroform)[3][5].Polyethylene or PTFE-lined safety cans[5].High-temperature incineration with acid gas scrubbing[2].
Non-Halogenated Liquid Waste Strictly <2% halogenated content. (Do not use for this compound) [3].Standard safety cans.Fuel blending or standard incineration.
Solid Hazardous Waste Neat (pure) compound waste, contaminated weighing paper, tips, and heavily soiled PPE[3].Puncture-resistant, sealable poly-drums or bins (e.g., G5-G7 standard)[3].Solid hazardous waste incineration.

Standard Operating Procedure: Laboratory Disposal Protocol

This protocol outlines the step-by-step methodology for the safe handling and containerization of 1-benzyl-4-chloro-3-nitropyrazole waste in a professional laboratory setting.

Prerequisites:

  • Ensure all disposal activities are conducted within a certified chemical fume hood.

  • Required PPE: Nitrile gloves (double-gloving recommended if handling concentrated solutions), safety goggles, and a flame-resistant lab coat.

Step 1: Determine the Physical State of the Waste

  • For Solid Waste (Neat compound or contaminated consumables): Collect all solid residues, contaminated filter paper, and disposable spatulas. Place them directly into a designated, rigid solid hazardous waste container lined with a compatible poly-bag[3].

  • For Liquid Waste (Reaction mixtures, filtrates, or chromatography fractions): Proceed to Step 2.

Step 2: Liquid Waste Segregation and Transfer

  • Verify the solvent composition of the liquid waste. Even if the primary solvent is non-halogenated (e.g., ethyl acetate, hexane), the presence of the dissolved 1-benzyl-4-chloro-3-nitropyrazole requires the entire mixture to be classified as Halogenated Waste if the concentration is significant[3].

  • Using a dedicated, grounded funnel, slowly transfer the liquid waste into the designated Halogenated Solvent Waste safety can[5].

  • Critical Safety Check: Ensure the waste container is chemically compatible with the solvent matrix and is never filled beyond 90% capacity to allow for vapor expansion[3].

Step 3: Labeling and Accumulation

  • Immediately update the hazardous waste inventory log attached to the container.

  • The EPA-compliant label must explicitly state "Hazardous Waste," list the primary solvents, and specifically note the presence of "Halogenated Organics (Chlorinated Pyrazole Derivative)"[2].

  • Ensure the container is tightly sealed with a secure bung or cap when not actively receiving waste[2].

Step 4: EHS Transfer

  • Do not attempt to neutralize or chemically treat the pyrazole waste within the laboratory.

  • Once the container reaches the 90% fill line, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for transfer to a licensed hazardous waste processing facility[2].

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing waste containing 1-benzyl-4-chloro-3-nitropyrazole.

WasteWorkflow Start Waste Generation: 1-Benzyl-4-chloro-3-nitropyrazole Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Solution Labeling EPA Compliant Labeling & Accumulation Solid->Labeling Halogenated Halogenated Solvent Stream (Contains Cl) Liquid->Halogenated Cl-containing Halogenated->Labeling EHS Transfer to EHS for Licensed Incineration Labeling->EHS

Caption: Workflow for the segregation and disposal of halogenated pyrazole waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. Available at:[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at:[Link]

  • A waste solvent transfer method with multiple benefits. ACS Chemical Health & Safety. Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

Sources

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